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DL-DiPhenylalanine

Cat. No.: B1579065
M. Wt: 241.29
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Description

Contextualization of DL-DiPhenylalanine as a Fundamental Bio-Inspired Self-Assembling Building Block

This compound is a quintessential example of a bio-inspired self-assembling building block. Its significance originates from its identification as the core recognition motif within the β-amyloid polypeptide, the aggregation of which is associated with Alzheimer's disease. nih.govrsc.org This biological origin provides a natural template for designing materials that form spontaneously. The self-assembly process is primarily driven by non-covalent interactions, including π-π stacking between the aromatic phenyl rings and hydrogen bonding along the peptide backbone. researchgate.netnih.gov These interactions guide the molecules to spontaneously organize into a variety of well-defined and stable micro- and nanostructures, such as nanotubes, nanowires, nanovesicles, nanofibers, and hydrogels. rsc.orgsioc-journal.cnrsc.org The inherent ability of this simple dipeptide to form such complex architectures makes it a fundamental component in the bottom-up fabrication of novel materials. nih.gov

The mechanism of assembly can be influenced by environmental conditions, but it generally involves the formation of an extended, pleated β-sheet-like structure stabilized by hydrogen bonds and aromatic stacking. researchgate.net The closure of this sheet along one or two axes can lead to the formation of tubular or spherical structures, respectively. researchgate.net Molecular dynamics simulations have further illuminated these pathways, showing that the process is concentration-dependent; at lower concentrations, vesicle fusion dominates, while at higher concentrations, a bilayer forms first, which then bends and closes to form nanotubes or vesicles. nih.govcapes.gov.bracs.org

Historical Perspective of Diphenylalanine Research in Nanotechnology and Materials Science

The journey of diphenylalanine from a biological curiosity to a nanotechnology workhorse began with research into amyloid-related diseases. nih.gov Scientists, through a reductionist approach, identified the diphenylalanine motif as the minimal recognition unit within the larger β-amyloid polypeptide capable of forming ordered nanostructures. nih.gov It was discovered that this dipeptide could efficiently form nanotubes in aqueous solutions through a simple self-assembly process, mirroring the behavior of much larger proteins. nih.gov

This discovery marked a pivotal moment, shifting the focus towards exploring the material properties of these peptide-based assemblies. Early studies demonstrated that these self-assembled structures, particularly the nanotubes, were not only structurally well-ordered but also possessed remarkable physical properties, including exceptional stiffness and stability. researchgate.netnih.gov Researchers soon realized the potential of these bio-inspired materials for a wide range of technological applications, leading to a surge in research dedicated to fabricating, characterizing, and functionalizing diphenylalanine-based nanostructures for use in nanotechnology. rsc.organnualreviews.org

Significance of this compound in Driving Innovation in Bio-Supramolecular Assemblies

The use of this compound, the racemic mixture, is particularly significant for driving innovation because the interaction between its constituent L- and D-enantiomers can lead to the formation of supramolecular structures with unique and often superior properties compared to those formed from a single enantiomer. acs.org A key area of innovation lies in the creation of materials with exceptional mechanical and functional properties. For instance, self-assembled diphenylalanine nanotubes exhibit remarkable rigidity and strong piezoelectric properties, comparable to conventional inorganic piezoelectric materials. acs.orgacs.orgnih.gov

Recent research has explicitly demonstrated the advantages of using the racemic mixture. In one study, metal-organic assemblies were created using copper ions (Cu²⁺) and either the pure L-enantiomer ((L)-FF) or the racemic mixture ((L+D)-FF). The resulting materials showed distinct morphologies and properties. acs.org Crucially, the racemic (L+D)-FF-Cu assembly exhibited a significantly higher Young's modulus of 34.36 GPa, which was 2.45 times higher than that of the (L)-FF-Cu assembly. acs.org Furthermore, the racemic assembly demonstrated enhanced catalytic activity and stability, highlighting how chirality encoding at the molecular level can be used to construct highly functional materials. acs.org This ability to tune and enhance material properties by simply using a racemic mixture instead of a pure enantiomer is a powerful and cost-effective strategy for innovation in advanced materials.

The diverse structures formed by diphenylalanine have been harnessed for various applications, including as templates for metallic nanowires, for energy harvesting, in biosensing, and for drug delivery, showcasing the broad impact of this dipeptide in driving materials innovation. rsc.orgacs.orgacs.org

Scope and Academic Relevance of Current Research on this compound Self-Assemblies

Current research on this compound and its analogues remains a vibrant and highly relevant area of academic inquiry. The scope of this research is broad, spanning fundamental science to applied technology. A major focus is on achieving precise control over the polymorphism of self-assembled structures by manipulating experimental conditions such as pH, solvent composition, temperature, and concentration. sioc-journal.cnrsc.org

Computational studies, particularly coarse-grained and all-atom molecular dynamics simulations, are playing an increasingly crucial role in providing a detailed, molecular-level understanding of the self-assembly mechanisms and pathways. nih.govmdpi.comnih.govnih.gov These simulations help to elucidate the delicate balance of intermolecular forces that govern the formation of different nano-architectures and the role that peptide conformation plays in the process. nih.govacs.orgnih.gov

There is also significant academic interest in exploring the unique physical properties of these assemblies, such as their piezoelectric, photoelectronic, and optical characteristics. acs.orgmdpi.comresearchgate.net Researchers are actively investigating how to enhance these properties, for example, by creating derivatives with increased aromaticity, which have been shown to exhibit metal-like rigidity and high piezoelectricity. acs.orgnih.gov The role of chirality is a key theme, with studies focusing on how using D-, L-, or DL-mixtures influences the final structure and function of the assemblies. acs.orgmdpi.comnih.gov The development of hybrid materials, where diphenylalanine is combined with polymers, linkers, or other molecules, is another burgeoning research direction aimed at creating novel functional systems for applications in drug delivery, tissue engineering, and catalysis. rsc.orgmdpi.comrsc.org

Research Data on Diphenylalanine Assemblies

Table 1: Comparative Properties of L-FF vs. DL-FF Copper Assemblies Data sourced from a 2022 study on chirality-dependent metal-dipeptide assemblies. acs.org

Property (L)-FF-Cu Assembly (L+D)-FF-Cu (Racemic) Assembly Enhancement Factor
Young's Modulus ~14.0 GPa 34.36 GPa 2.45x
Catalytic Efficiency (k_cat/K_M) Base Value 1.14x Higher 1.14x

| Stability/Reusability | Standard | Significantly Enhanced | - |

Table 2: Selected Properties of Diphenylalanine-Based Nanomaterials This table compiles data from various studies on the physical properties of self-assembled diphenylalanine (FF) and its derivatives.

Material Property Measured Value Reference
FF Nanotubes Young's Modulus 19–27 GPa acs.orgnih.gov
FF Crystals Piezoelectric Coefficient (d₃₃) 18 pC/N acs.orgnih.gov
Boc-Dip-Dip Young's Modulus 43.9 ± 9.4 GPa acs.org
Boc-Dip-Dip Piezoelectric Coefficient (d₃₃) 73.1 ± 13.1 pC/N nih.gov
FF Nanotube Energy Harvester Max. Output Voltage 2.8 V acs.org

| FF Nanotube Energy Harvester | Max. Output Power | 8.2 nW | acs.org |

Properties

Molecular Weight

241.29

Origin of Product

United States

Synthesis and Chemical Derivatization Methodologies for Tailored Dl Diphenylalanine Architectures

Advanced Synthetic Routes for DL-DiPhenylalanine and its Analogues

The construction of the diphenylalanine backbone and its more complex analogues can be achieved through several established and advanced peptide synthesis methodologies. The choice of method often depends on the desired scale, purity requirements, and the specific chemical nature of the target molecule.

Solid-Phase Peptide Synthesis (SPPS) is a widely utilized method for creating peptides by sequentially adding amino acids to a C-terminal amino acid that is attached to an insoluble polymer resin. numberanalytics.comscielo.brbachem.com This technique simplifies the purification process, as reagents and by-products are washed away after each step, while the growing peptide chain remains anchored to the solid support. scielo.brbachem.com

The process begins with the anchoring of the first N-protected amino acid onto the resin. du.ac.in For diphenylalanine synthesis, this would typically involve attaching an Fmoc-protected phenylalanine (Fmoc-Phe-OH) to a suitable resin, such as a Trityl-based or Wang resin. scielo.brdu.ac.innih.gov The synthesis cycle then proceeds with two key steps: deprotection and coupling. In the widely used Fmoc/tBu strategy, the N-terminal Fmoc group is removed using a base, commonly a solution of piperidine (B6355638) in DMF. du.ac.inmdpi.com Following the removal of the protecting group, the next Fmoc-protected amino acid is activated by a coupling reagent and added to the free N-terminus of the resin-bound amino acid. masterorganicchemistry.com Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with an additive like 1-Hydroxybenzotriazole (HOBt), or aminium/phosphonium-based reagents such as HATU or PyBOP. nih.govmdpi.comsigmaaldrich.com This cycle is repeated until the desired dipeptide sequence is assembled. masterorganicchemistry.com Finally, the completed dipeptide is cleaved from the resin support, and any side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). du.ac.in

SPPS offers a rapid and automatable route to dipeptides like diphenylalanine and its derivatives, making it suitable for creating libraries of compounds for screening and development. scielo.brnih.gov

Solution-phase, or liquid-phase, synthesis involves carrying out the reaction in a solvent system, with purification of the intermediate product required after each step. numberanalytics.com While often more time-consuming than SPPS due to the need for intermediate purification, it is highly scalable and allows for close monitoring of the reaction progress. scielo.brmdpi.com

A common strategy for synthesizing diphenylalanine derivatives in solution involves the coupling of two appropriately protected phenylalanine monomers. wikipedia.org For instance, the synthesis of Fmoc-Phe-Phe-Ome (fluorenylmethyloxycarbonyl-phenylalanyl-phenylalanine methyl ester) is achieved by reacting Fmoc-Phenylalanine (Fmoc-Phe-OH) with Phenylalanine methyl ester (Phe-Ome). mdpi.com The reaction is facilitated by a coupling agent system, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Hydroxybenzotriazole (HOBt) in the presence of a base like triethylamine. mdpi.comnih.gov Similarly, the synthesis of Boc-Dip-Dip-OMe, an aromatic-rich analogue, uses HATU as the coupling agent to link Boc-Dip-OH and the methyl ester of a Dip amino acid. nih.govacs.org

After the coupling reaction, the product is typically isolated through a series of extraction and washing steps to remove unreacted starting materials and by-products. acs.org The crude product can then be purified by recrystallization. mdpi.comacs.org This method provides a high degree of control and is well-suited for the large-scale production of specific diphenylalanine derivatives. scielo.br

Cyclic diphenylalanine analogues, a class of diketopiperazines (DKPs), are of significant interest due to their conformational rigidity and unique self-assembly properties. nih.govfrontiersin.org Several methods have been developed for their synthesis, primarily involving the cyclization of a linear dipeptide precursor.

One straightforward approach is thermal cyclization in the solid state. researchgate.net Heating a linear diphenylalanine dipeptide results in an intramolecular condensation reaction, forming the DKP as the sole product, with water as the only by-product. researchgate.netnih.gov Studies have shown that this spontaneous cyclization occurs upon heating to temperatures around 125°C. researchgate.netnih.gov The reaction kinetics can differ based on the stereochemistry of the starting dipeptide, with LD-diphenylalanine reportedly cyclizing faster than the LL form. nih.gov

A variation of this is the thermal vapor deposition technique. nih.gov In this method, the linear diphenylalanine peptide is heated to a higher temperature (e.g., 220°C) in a vacuum, causing it to evaporate. nih.govmdpi.com The vaporized peptide then cyclizes upon condensing on a cooler substrate, directly forming self-assembled nanostructures like nanotubes. nih.govmdpi.comresearchgate.net

Solution-phase cyclization is also a viable route. acs.org This typically starts with a linear dipeptide that is protected at the N-terminus and activated at the C-terminus (e.g., as a methyl ester). mdpi.com For example, the synthesis of cyclo-Dip-Dip begins with the solution-phase synthesis of Boc-Dip-Dip-OMe. acs.org The N-terminal Boc group is then removed (e.g., using formic acid), and the resulting dipeptide ester is heated in a high-boiling solvent mixture (e.g., isopropyl alcohol and toluene) to induce cyclization. acs.org

Functionalization and Chemical Modification of this compound for Enhanced Properties

The properties of diphenylalanine can be significantly enhanced by chemical modification. Functionalization at the N- and C-termini or the incorporation of additional chemical groups can influence self-assembly behavior, improve stability, and introduce new functionalities.

Attaching protecting groups, or "capping groups," to the N-terminus and C-terminus of diphenylalanine is a common strategy to modify its properties. core.ac.uk These modifications eliminate the terminal charges, which can influence electrostatic interactions and drive different self-assembly pathways. nih.gov

N-terminal capping with aromatic groups like 9-fluorenylmethoxycarbonyl (Fmoc), benzyloxycarbonyl (Cbz), or tert-Butyloxycarbonyl (Boc) is particularly prevalent. nih.govmdpi.com The Fmoc group, being aromatic, can participate in π-π stacking interactions, which, in addition to the interactions between the phenyl side chains, strongly promotes the self-assembly of Fmoc-diphenylalanine into fibrillar structures and stable hydrogels. nih.govmdpi.comcore.ac.uk The synthesis of these derivatives can be achieved using either SPPS or solution-phase strategies, where the capping group acts as the N-terminal protecting group during the coupling steps. nih.gov

For example, Fmoc-Phe-Phe-OH can be synthesized in solution by coupling Fmoc-Phe-OH with a C-terminally protected phenylalanine, followed by deprotection of the C-terminus. nih.gov Similarly, Boc- and Cbz-protected diphenylalanine derivatives have been synthesized to study how different capping groups affect aggregation. nih.gov C-terminal modification, often through esterification or amidation, is another strategy to neutralize the carboxyl group and further tune the molecule's properties. mdpi.comdergipark.org.tr

To enhance properties like mechanical rigidity and piezoelectricity, researchers have designed diphenylalanine derivatives with an increased density of aromatic groups. nih.govacs.org This "chemical densification" of phenyl groups strengthens the supramolecular packing through enhanced π-π interactions. nih.govacs.org

A key strategy involves substituting the standard phenylalanine residues with β,β-diphenyl-Ala-OH (Dip), an amino acid that contains two phenyl rings on its β-carbon. nih.govacs.org This approach was used to design highly aromatic dipeptides such as Dip-Dip and its Boc-protected (Boc-Dip-Dip) and cyclic (cyclo-Dip-Dip) analogues, each containing four phenyl rings. nih.govacs.orgresearchgate.net The synthesis of these compounds follows conventional peptide chemistry routes, such as the solution-phase synthesis of Boc-Dip-Dip using HATU as a coupling agent. acs.org These phenyl-enriched structures have demonstrated superior mechanical rigidity and thermal stability compared to standard diphenylalanine. nih.govacs.org

Other aromatic moieties can also be incorporated. Functionalization of the diphenylalanine peptide has been achieved by coupling it with molecules like 2,3,4,5,6-pentafluorobenzaldehyde (PFB) via a Schiff base condensation reaction. rsc.org This not only adds an aromatic unit but also introduces fluorine atoms, which can impart hydrophobicity. rsc.org In another example, a benzothiazole (B30560) bicyclic ring was attached to a Boc-Phe-Phe derivative, significantly enhancing the fluorescence of the resulting self-assembled nanostructures. preprints.org These strategies highlight the versatility of diphenylalanine as a scaffold for creating complex, functional materials by incorporating diverse aromatic systems. researchgate.netupc.edu

Linker-Mediated Connection of Diphenylalanine Units for Designed Assemblies

The strategic connection of diphenylalanine (FF) units through various chemical linkers offers a powerful methodology for engineering supramolecular architectures with tailored morphologies and functionalities. The nature of the linker—its flexibility, length, and chemical composition—plays a critical role in directing the self-assembly process, leading to a diverse range of nanostructures. rsc.orgrsc.org

Researchers have systematically investigated the impact of different linkers on the self-assembly of FF-based building blocks. For instance, connecting two diphenylalanine units with flexible linkers such as ethylenediamine (B42938) or succinic acid has been shown to produce distinct self-assembled structures under identical conditions. rsc.orgrsc.org In one study, two FF dipeptides linked via ethylenediamine resulted in the formation of spherical assemblies, while a succinic acid linker led to different morphologies. rsc.orgrsc.org This highlights the linker's role in influencing the non-covalent interactions that drive the assembly process. rsc.org

The polarity of the self-assembly medium can also be varied to further tune the resulting nanostructures. rsc.orgrsc.org By altering solvent polarity, the non-covalent interactions change, enabling the generation of additional unique self-assembled architectures from the same dipeptide-linker building block. rsc.org

Rigid linkers, in contrast, can impose more defined geometries on the resulting assemblies. The use of terephthalaldehyde (B141574) to connect two FF units, for example, has been shown to produce nanorod structures. rsc.orgrsc.org The formation of an imine bond in this case, as opposed to the amide bonds formed with ethylenediamine and succinic acid linkers, prevents the extensive hydrogen-bonded network seen with the more flexible linkers. rsc.org

Dissipative particle dynamics (DPD) simulations have been employed to understand the assembly pathways at a molecular level. cjps.org These simulations have confirmed that diphenylalanine-based analogues connected by an ethylenediamine linker can spontaneously assemble into compact nanospheres. cjps.org The simulations also provide insights into the arrangement of the molecules within the assemblies, revealing unique distributions of hydrophobic side chains. cjps.org

The functionalization of these linker-mediated assemblies has been demonstrated, for example, in the context of drug delivery. Both the spherical assemblies from ethylenediamine-linked FF and the nanorods from terephthalaldehyde-linked FF have been successfully used to encapsulate and deliver the chemotherapeutic agent doxorubicin (B1662922) into cells. rsc.orgrsc.org

Table 1: Influence of Linker Type on the Self-Assembly of Diphenylalanine Dimers

LinkerResulting Nanostructure(s)Key Findings
EthylenediamineSpherical assembliesFlexible linker allows for the formation of hydrogen-bonded networks. rsc.orgrsc.org The resulting spheres can be used for drug delivery. rsc.orgrsc.org
Succinic AcidVaried supramolecular architecturesDemonstrates how a change in a flexible linker can alter the final morphology. rsc.orgrsc.org
TerephthalaldehydeNanorodsThe rigid linker and imine bond formation lead to more ordered, rod-like structures. rsc.orgrsc.org These nanorods are also capable of drug encapsulation. rsc.orgrsc.org
Cephem nucleusWater-soluble precursor to hydrogelatorEnzymatic action on the linker can trigger self-assembly into nanofibrils. researchgate.net

Integration with Peptide Nucleic Acids (PNAs) and Other Bioconjugates

The integration of diphenylalanine with peptide nucleic acids (PNAs) and other bioactive molecules represents a significant advancement in the creation of functional biomaterials. These bioconjugates combine the self-assembly properties of the FF motif with the specific recognition capabilities and biological activities of the conjugated moiety.

A series of nucleopeptides (NPs) have been synthesized by covalently attaching PNA monomers to the C-terminus of a diphenylalanine dipeptide. nih.gov The connection is often facilitated by linkers such as an amide or a triazole. nih.govacs.orgacs.org The resulting FF-PNA conjugates self-assemble into nanostructures, with the final morphology being influenced by several factors, including the protecting groups used, the type of linker, and the specific nucleobase (A, G, C, or T) on the PNA unit. nih.govacs.orgacs.org

Microscopic analysis has revealed that these conjugates typically form hollow or solid nanospheres. nih.gov The stability of these nanoparticles has been tested under various external stimuli, including changes in pH and temperature, and they have shown resistance to enzymatic degradation. nih.govacs.org The porous nature of some of these nanospheres has been confirmed through the encapsulation of molecules like carboxyfluorescein. nih.govacs.orgacs.org

The functional properties of these FF-PNA conjugates are diverse. For example, guanine-containing conjugates have demonstrated semiconducting properties, suggesting their potential use in materials for capacitors. nih.govacs.orgmdpi.com Furthermore, by attaching purine (B94841) and pyrimidine (B1678525) nucleobases to the N-terminus of the FF motif via an amide linker, hydrogelators have been created that can facilitate the delivery of oligonucleotides into human cells. acs.org

Beyond PNAs, diphenylalanine nanostructures have been conjugated with other functional units. In one approach, FF nanotubes were covalently linked to folic acid-functionalized magnetic nanoparticles (FA/MNP). researchgate.net This was achieved by forming a linkage between the amine groups present on the FF nanotubes and the carboxylic acid groups on the FA/MNP, creating a multifunctional system with potential applications in targeted drug delivery. researchgate.net

Table 2: Examples of this compound Bioconjugates and Their Characteristics

Bioconjugate ComponentLinker TypeResulting Assembly/PropertyPotential Application
Peptide Nucleic Acid (PNA) Monomers (A, C, G, T)Amide or TriazoleHollow or solid nanospheres; semiconducting properties with Guanine. nih.govacs.orgCapacitors, Drug/Oligonucleotide Delivery. nih.govacs.org
Folic Acid / Magnetic Nanoparticles (FA/MNP)Covalent linkage via amine/carboxylic acid groupsConjugated nanotubes. researchgate.netTargeted anti-cancer drug delivery. researchgate.net
Hydrophilic group via cephem nucleusThiolWater-soluble precursor that forms nanofibrils upon enzymatic action. researchgate.netTriggered self-assembly for hydrogel formation. researchgate.net

Molecular Self Assembly Mechanisms and Pathway Engineering of Dl Diphenylalanine Structures

Fundamental Intermolecular Interactions Governing DL-DiPhenylalanine Self-Assembly

The spontaneous organization of this compound into complex architectures is orchestrated by a delicate interplay of non-covalent interactions. These forces, though individually weak, collectively drive the assembly process, dictating the morphology and stability of the resulting nanostructures. rsc.orgresearchgate.net

Aromatic π-π Stacking Interactions in Diphenylalanine Assemblies

Aromatic π-π stacking is a critical driving force in the self-assembly of this compound. The phenyl rings of the phenylalanine residues provide a significant energetic contribution to the formation of ordered structures. researchgate.net These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings, promote a parallel or T-shaped arrangement of the dipeptide molecules. acs.org This stacking contributes to the formation of extended, ordered arrays, such as those seen in nanotubes and nanofibrils. researchgate.netrsc.org The strength and geometry of these interactions are influenced by the surrounding solvent and the presence of other molecular groups. rsc.orgrsc.org The introduction of additional aromatic moieties can further enhance these interactions, leading to materials with increased rigidity. acs.org

Interaction TypeDescriptionSignificance in DL-FF Assembly
π-π Stacking Non-covalent interaction between aromatic rings.Major driving force for the formation of ordered structures like nanotubes and nanofibers. researchgate.netrsc.org
Edge-to-Face A type of π-π interaction where the edge of one aromatic ring interacts with the face of another.Contributes to the stability of the crystal packing. acs.org
Parallel-Displaced A common π-π stacking geometry where aromatic rings are stacked in a parallel but offset manner.Facilitates the formation of extended β-sheet-like structures. rsc.org

Hydrogen Bonding Networks in Self-Assembled Diphenylalanine Structures

Hydrogen bonds are fundamental to the directional and specific self-assembly of this compound. researchgate.net The amide backbone of the dipeptide provides donor (N-H) and acceptor (C=O) sites for hydrogen bond formation, leading to the creation of extensive networks. core.ac.uk These networks are crucial for the formation of stable, repeating structural motifs, such as β-sheets, which are common in peptide assemblies. rsc.orgcore.ac.uk The geometry of these hydrogen bonds, whether intermolecular or intramolecular, plays a significant role in determining the final morphology of the assembled structures, which can range from tubes to spheres. researchgate.netresearchgate.net Water molecules can also participate in these hydrogen-bonding networks, further stabilizing the assemblies. mdpi.com

Hydrogen Bond TypeParticipating GroupsRole in Assembly
Intermolecular N-H···O=C Amide backbone of adjacent dipeptidesFormation of β-sheet structures, a key element in many assemblies. rsc.orgcore.ac.uk
Head-to-Tail N-terminus of one molecule and C-terminus of anotherLeads to the formation of extended chains and cyclic structures. acs.orgacs.org
Water-Mediated Dipeptide functional groups and water moleculesCan bridge between dipeptide molecules, enhancing stability. mdpi.com

Hydrophobic Interactions and Solvent-Mediated Assembly of Diphenylalanine

Hydrophobic interactions are a dominant force in the self-assembly of this compound in aqueous environments. The nonpolar phenyl side chains tend to minimize their contact with water, driving them to aggregate and form a hydrophobic core. rsc.orgcore.ac.uk This process is entropically favorable as it releases ordered water molecules from the hydration shells of the hydrophobic groups. core.ac.uk The nature of the solvent significantly influences the self-assembly process; for instance, the balance between organic solvents and water can be tuned to control the resulting morphology, leading to structures ranging from spheres to plates. researchgate.net The aggregation of this compound often displays a temperature dependence characteristic of hydrophobic desolvation processes. core.ac.uk

FactorInfluence on Hydrophobic InteractionsResulting Effect on Assembly
Solvent Polarity Lower polarity can weaken hydrophobic interactions.Can lead to different morphologies and even different crystal phases. researchgate.net
Temperature Can affect the solubility and the entropic driving force for hydrophobic aggregation. core.ac.ukTemperature changes can induce reversible self-assembly or structural transitions. d-nb.info
Presence of Co-solvents Can modulate the solvent environment and influence the extent of hydrophobic aggregation.Fine-tuning co-solvent content can control the re-entrant behavior of morphologies. researchgate.net

Electrostatic Forces and Their Influence on Diphenylalanine Assembly

ConditionEffect on Electrostatic ForcesImpact on Self-Assembly
pH Alters the charge state of the N- and C-termini.Influences the strength of electrostatic interactions and can be used to trigger or inhibit assembly. researchgate.net
Ionic Strength High salt concentrations can screen electrostatic interactions.Can affect the stability and morphology of the final assemblies. nih.gov
Zwitterionic State Creates permanent dipoles within the molecule.Contributes to the overall electrostatic attraction between dipeptide molecules. mdpi.com

Kinetics and Thermodynamics of Diphenylalanine Self-Assembly

Understanding the kinetics and thermodynamics of this compound self-assembly is crucial for controlling the formation of desired nanostructures. The process is often governed by the principles of nucleation and growth, where the initial formation of a stable nucleus is a critical and often rate-limiting step.

Nucleation-Based Aggregation Mechanisms

The self-assembly of this compound typically follows a nucleation-based mechanism. core.ac.ukd-nb.info This process involves an initial, energetically unfavorable step where a small number of dipeptide molecules come together to form a nucleus. Once this critical nucleus is formed, it can then grow in a more favorable process by the addition of more monomers. cam.ac.uk This mechanism is characterized by a lag phase, during which nuclei are formed, followed by a growth phase. core.ac.uk The kinetics of this process are highly dependent on factors such as concentration, temperature, and solvent conditions. core.ac.ukd-nb.info For instance, at low concentrations, assembly may proceed through the fusion of small vesicles, while at higher concentrations, it can occur via the formation and subsequent bending of a bilayer. acs.org The study of these kinetics provides insights into the energy barriers and pathways of self-assembly. core.ac.ukcam.ac.uk

ParameterRole in Nucleation-Based AggregationExperimental Observations
Critical Concentration The minimum concentration of monomer required for aggregation to occur.The aggregation propensity of phenylalanine-containing molecules increases with size. acs.org
Nucleation The initial formation of a stable aggregate (nucleus).Often the rate-limiting step, leading to a lag phase in aggregation kinetics. core.ac.ukcam.ac.uk
Growth/Elongation The addition of monomers to the pre-formed nucleus.Can be monitored by techniques such as dynamic light scattering to track the increase in aggregate size. d-nb.info

Concentration-Dependent Assembly Pathways

The concentration of this compound (DL-FF) in a solution is a critical parameter that dictates the kinetic pathways of its self-assembly into various nano-architectures. acs.orgnih.govresearchgate.net Coarse-grained molecular dynamics (MD) simulations and experimental observations have revealed distinct mechanisms that are operative at different concentration regimes. acs.orgnih.gov

At low peptide concentrations, the self-assembly process typically proceeds through the formation of smaller, intermediate structures like vesicles and bilayers, which then fuse together to form larger assemblies. acs.orgnih.govresearchgate.net In contrast, at high peptide concentrations, the pathway shifts towards a more direct mechanism. It involves the initial formation of a large, planar bilayer structure, which subsequently bends and closes to form the final nanostructure, such as a nanotube or a vesicle. acs.orgnih.govresearchgate.net This concentration-dependent behavior highlights the delicate balance between peptide-peptide and peptide-water interactions that governs the final morphology. acs.orgnih.gov

Simulations have shown that DL-FF dipeptides can spontaneously assemble into not only the commonly observed nanotubes and spherical vesicles but also a variety of other ordered shapes, including toroidal, ellipsoidal, and discoidal vesicles, as well as planar bilayers, depending on the concentration. acs.orgnih.govresearchgate.net

Table 1: Concentration-Dependent Self-Assembly Pathways of Diphenylalanine

Concentration Assembly Pathway Predominant Intermediates
Low Fusion of smaller aggregates Small vesicles and bilayers acs.orgnih.govresearchgate.net
High Bending and closure of a large bilayer Planar bilayer acs.orgnih.govresearchgate.net

Role of Supersaturation in Controlling Self-Assembly Kinetics

Supersaturation, defined as the ratio of the monomer concentration to its solubility, is a key thermodynamic driving force for the self-assembly and crystallization of this compound. cam.ac.uk The kinetics of aggregation are often described by classical nucleation theory, where an initial, energetically unfavorable nucleation step must occur before the favorable growth of the assembled phase can proceed. cam.ac.uk

The degree of supersaturation directly influences the kinetic barrier to nucleation. researchgate.net A higher level of supersaturation lowers the kinetic energy barrier for nucleation, thereby promoting faster crystallization and assembly. researchgate.net This principle has been demonstrated through microfluidic techniques that allow for precise, time-resolved monitoring of the growth process, establishing a clear link between the growth rate of diphenylalanine structures and the solution's supersaturation level. core.ac.uk

The control of supersaturation is a powerful tool for engineering the final characteristics of the assembled structures. For instance, by controlling the evaporation rate of a binary solvent system, the supersaturation within a femtoliter ink meniscus can be dynamically managed. researchgate.net This allows for the spatioselective programming of crystallinity in 3D-printed diphenylalanine microstructures, effectively switching the self-assembly crystallization process on and off at will. researchgate.net The size of the critical nucleus—the smallest stable aggregate that can initiate growth—is also dependent on the degree of supersaturation. cam.ac.uk

Environmental and External Field Modulation of this compound Self-Assembly

The self-assembly of this compound is highly sensitive to its surrounding environment. External factors such as solvent properties, temperature, pH, and the presence of surfaces can be precisely controlled to guide the assembly process towards desired morphologies and functionalities.

Influence of Solvent Polarity and Composition on Assembled Morphology

The choice of solvent is a paramount factor influencing the self-assembly of diphenylalanine peptides, with solvent polarity and composition playing a decisive role in the final morphology. vulcanchem.comnih.gov Diphenylalanine demonstrates a strong propensity for self-assembly in aqueous environments, driven largely by hydrophobic interactions that encourage the aggregation of the nonpolar phenyl rings to minimize their exposure to water. vulcanchem.comnih.gov In contrast, self-assembly is significantly weaker in organic solvents like methanol (B129727). vulcanchem.com

The use of mixed solvent systems allows for fine-tuning of the assembled structures. For example, in acetonitrile-water mixtures, the morphology of the assemblies can be controlled by varying the solvent ratio. researchgate.net At different acetonitrile (B52724) concentrations, structures ranging from microtubes to nanofibers can be obtained. nih.govresearchgate.net Similarly, in hexafluoroisopropanol (HFIP)/water mixtures, changing the solvent ratio and peptide concentration can lead to different hierarchical assemblies of nanowires. unizar.es The interplay of solvent polarity, ionic strength, and peptide concentration can produce a variety of microstructures, including fibers, plate-like structures, and spherulites. unizar.esnih.gov The ability of a solvent to act as a hydrogen bond donor or acceptor (HBD/HBA) is also a major determinant in the formation of peptide assemblies. researchgate.net

Table 2: Effect of Solvent on Diphenylalanine Self-Assembled Morphology

Solvent System Observed Morphology Reference(s)
Water Hollow nanotubes, nanovesicles vulcanchem.comnih.gov
Methanol Weaker self-assembly vulcanchem.com
Isopropanol (B130326) Organogel, crystalline flakes/nanowires nih.govd-nb.info
Acetonitrile Uniform nanowires researchgate.netresearchgate.net
Acetonitrile-Water Mixtures Microtubes and nanofibers (depending on ratio) nih.govresearchgate.net
HFIP-Water Mixtures Nanowires, hierarchical assemblies unizar.es
DMF-Water Mixtures Nanofibers unizar.es

Temperature-Induced Reversible Self-Assembly and Structural Transitions

Temperature is a critical external stimulus that can induce reversible self-assembly and trigger structural transitions in diphenylalanine aggregates. nih.govd-nb.info This responsiveness is rooted in the temperature dependence of the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that drive the assembly process. researchgate.net It has been shown that FF aggregation exhibits a temperature dependence characteristic of hydrophobic desolvation processes. core.ac.uk

In various polar solvents, diphenylalanine can undergo reversible self-assembly into structures like microtubes and nanowires upon cooling from a heated, dissolved state. nih.govresearchgate.netresearchgate.net For example, FF dissolved in acetonitrile at 90°C forms a large number of nanowire assemblies upon cooling to 25°C. researchgate.netresearchgate.net

A notable phenomenon is the temperature-induced transition from a metastable organogel to a more thermodynamically stable crystalline structure. nih.govd-nb.info In isopropanol, diphenylalanine can form an organogel at room temperature, which, upon heating, transforms into crystalline flakes or nanowires. nih.govresearchgate.net This process is thought to be kinetically controlled, where the initial cooling favors the rapid formation of metastable nanofibers and a gel network. nih.govresearchgate.net The subsequent application of thermal energy allows for molecular rearrangement into the more stable crystalline state. nih.govd-nb.info This behavior enables the fabrication of smart, temperature-responsive peptide nanomaterials. nih.gov Studies have also noted that thermally induced structural transitions, such as those occurring between 140 and 200 °C, can lead to significant morphological changes from hollow hexagonal nanotubes to closed, fiber-like structures. acs.org

pH-Responsive Self-Assembly of Diphenylalanine and Derivatives

Coarse-grained molecular dynamics simulations have shown that diphenylalanine peptides can spontaneously assemble into nanotubes with different shapes under acidic, neutral, and basic conditions. rsc.org The self-assembly pathway in different pH solutions generally involves the aggregation of molecules into a bilayer, which then curls into a vesicle before transforming into a tubular structure. rsc.org While van der Waals interactions are the primary driver for aggregation, electrostatic interactions, dictated by pH, are mainly responsible for the shape of the final aggregate. rsc.org

For derivatized diphenylalanine, such as those with an N-terminal Fmoc (fluorenylmethyloxycarbonyl) group, pH changes can induce significant structural changes, leading to transitions between a hydrogel of entangled fibrils at high pH and non-gelling flat ribbons at intermediate pH values. acs.org Furthermore, the pH-responsive behavior can be tuned by the choice of N-terminal capping groups. For instance, changing from a hydrophilic indole (B1671886) capping group to a more hydrophobic carbazole (B46965) group on a diphenylalanine peptide can shift the equilibrium from monomers to self-assembled fibers at high pH. mq.edu.au

Effect of Surfaces and Substrates on Assembly Orientation and Morphology

The presence of surfaces and substrates can significantly influence the self-assembly process of this compound, affecting both the orientation and morphology of the resulting nanostructures. researchgate.net Peptides can exhibit a high affinity for certain surfaces, leading to substrate-mediated nucleation and growth. researchgate.net

Research has shown that dipeptides readily coat nanosheets, with the type and position of functional groups on the sheet influencing the final assembled structure. researchgate.net The interaction between the dipeptide and the substrate surface provides a driving force for the assembly procedure. researchgate.net

The morphology of assemblies can also be affected by the substrate during the drying process. For example, when an organogel of diphenylalanine in isopropanol is dried on a glass surface at room temperature, it can form nanowires. d-nb.info This indicates that the interface between the solvent, the peptide assemblies, and the substrate plays a role in the final solid-state organization. In piezoelectric force microscopy (PFM), which measures surface vibrations, the interaction between the probing tip and the peptide nanostructure on a substrate is fundamental to characterizing its electromechanical properties. acs.org The controlled deposition and assembly on substrates are crucial for integrating these peptide nanostructures into functional devices. scirp.org

Electric Field-Assisted Control of Polarization in Diphenylalanine Assemblies

The inherent piezoelectricity of diphenylalanine (FF) peptides presents significant opportunities for their use in advanced, biocompatible technologies. researchgate.net However, a primary obstacle to realizing their full potential has been the random and unswitchable polarization of self-assembled FF structures. researchgate.netnih.gov Recent research has demonstrated that the application of an external electric field during the self-assembly process can effectively control this polarization, leading to uniformly polarized structures and enhanced piezoelectric performance. researchgate.netresearchgate.netnih.gov

The fundamental mechanism behind this control lies in the interaction between the external electric field and the intrinsic dipole moments of the individual diphenylalanine molecules. ua.ptnih.gov During self-assembly in solution, mobile FF molecules possess electrical dipoles that can be aligned by an applied electric field. nih.gov This alignment influences the orientation of the molecules as they deposit onto a seed layer, thereby dictating the polarization direction of the resulting microrods or nanotubes. nih.gov Consequently, the polarization of the assembled structures aligns with the direction of the applied electric field. nih.gov

All-atom molecular dynamics simulations have provided deeper insights into this process, revealing that even relatively weak electric fields can accelerate ordered aggregation. ua.ptnih.gov This is primarily achieved by facilitating the alignment of individual molecular dipole moments. ua.ptnih.gov The process is further modulated by the conformational response of the FF peptides, such as backbone stretching, and the cooperative alignment of neighboring FF and water molecules. ua.ptnih.gov

The controlled growth of vertically aligned FF microrods has been achieved by applying an electric field either along or opposite to the substrate's surface normal, termed positive-EF and negative-EF growth, respectively. nih.gov This method allows for the production of microrod arrays with uniform polarization in two opposite directions. researchgate.netnih.gov Importantly, the application of the electric field does not significantly alter the morphology of the resulting microrods. nih.gov

The ability to control polarization has a direct and significant impact on the piezoelectric performance of diphenylalanine assemblies. Research has shown that FF microrods grown in the presence of an electric field exhibit a substantially higher power output—approximately five times greater—than those grown without a field. researchgate.net This enhancement is attributed to the uniform polarization achieved through the electric field-assisted self-assembly process. researchgate.netacs.org

Studies have systematically investigated the relationship between the applied electric field strength and the resulting piezoelectric properties. It has been observed that the piezoelectric constant d₃₃ increases linearly with the strength of the applied electric field. acs.org A minimum electric field strength of about 200 kV/m is required to achieve peptides with uniform polarization. acs.org The percentage of crystals with a specific polarization direction can also be controlled by the electric field, with a linear relationship observed for negative polarization. acs.org

The successful control of polarization has enabled the fabrication of high-performance, peptide-based piezoelectric nanogenerators. These devices, utilizing vertically aligned and uniformly polarized FF microrods, have demonstrated the ability to generate significant power from mechanical energy.

Key Research Findings on Electric Field-Assisted Polarization Control:

ParameterValue/ObservationReference(s)
Effective Piezoelectric Constant (d₃₃)Up to 17.9 pm/V researchgate.netresearchgate.net
Minimum Electric Field for Uniform Polarization~200 kV/m acs.org
Power Generation (Open-Circuit Voltage)1.4 V researchgate.netnih.gov
Power Generation (Power Density)3.3 nW/cm² researchgate.netnih.gov
Effect of Electric Field on Power Output~5 times higher than without field researchgate.net
Relationship between d₃₃ and Electric FieldLinear increase acs.org

The use of an electric field to guide the self-assembly of diphenylalanine and control the polarization of the resulting nanostructures represents a critical advancement. This pathway engineering approach overcomes a major limitation of these materials, paving the way for the development of sophisticated, biocompatible, and renewable energy sources for a variety of applications, including biomedical devices and multifunctional electronics. researchgate.netresearchgate.netnih.gov

Structural Diversity and Morphological Characterization of Self Assembled Dl Diphenylalanine Nanostructures

Hierarchical Organization of Diphenylalanine Supramolecular Structures

The self-assembly of diphenylalanine into complex supramolecular structures is a hierarchical process that begins at the molecular level and extends to macroscopic, ordered materials. nih.govsemanticscholar.org This organization is governed by a combination of weak intermolecular forces, including hydrogen bonds, π-π stacking between aromatic residues, electrostatic forces, and hydrophobic interactions. vulcanchem.comchemisgroup.us The interplay of these forces dictates the arrangement of individual peptide molecules into primary nanostructures, which then further organize into larger, more complex assemblies. nih.govchemisgroup.us

The process can be understood as a nonclassical crystallization pathway. psu.edu For instance, the formation of hexagonal microtubes occurs through a hierarchical oriented organization where individual molecules first stack to form hexagonal nanotubes. nih.gov These primary nanotubes then act as building blocks, self-organizing into higher-order assemblies. nih.govacs.org This hierarchical formation is also observed on surfaces like graphene, where a stabilized interfacial layer of dipeptides forms first, followed by the self-aggregation of dipeptides on top of this layer. rsc.org

Chirality plays a crucial role in this hierarchical organization. semanticscholar.orgmdpi.com Studies have shown that the chirality sign tends to alternate as the structural level increases. For example, self-assembled nanotubes based on L-diphenylalanine form right-handed helical structures, while those based on D-diphenylalanine form left-handed ones. semanticscholar.orgmdpi.com This principle of chirality sign alternation is a key factor in promoting self-organization from single molecules to supramolecular assemblies. semanticscholar.orgmdpi.com The final hierarchical structure reflects the discrete character of macromolecular structures, progressing from primary asymmetry to complex supramolecular forms. semanticscholar.org

Overview of Distinct Morphologies Formed by DL-DiPhenylalanine

The self-assembly of the diphenylalanine (FF) peptide can result in a remarkable variety of nanostructures. chemisgroup.usnih.govrsc.org The specific morphology that forms is highly dependent on experimental conditions such as the choice of solvent, peptide concentration, temperature, pH, and the presence of surfaces or additives. sciengine.comchemisgroup.usnih.govd-nb.info By carefully controlling these parameters, researchers can guide the self-assembly process to yield specific architectures. sciengine.comd-nb.info

The range of morphologies includes, but is not limited to, nanotubes, microtubes, nanofibrils, nanowires, nanospheres, vesicle-like structures, planar bilayers, sheets, microrods, and various other crystalline forms. sciengine.comnih.govrsc.org Furthermore, these different structures can sometimes be interconverted; for example, a reversible transition between nanotubes and vesicle-like structures can be triggered by changing the peptide concentration. chemisgroup.usnih.govresearchgate.net This structural diversity makes diphenylalanine-based materials highly versatile for a wide range of potential applications in nanotechnology and materials science. rsc.org

Among the most studied morphologies are nanotubes (PNTs) and microtubes (MTs), which are hollow, well-ordered tubular assemblies. nju.edu.cnnih.gov These structures form through the self-assembly of diphenylalanine molecules, often involving the closure of two-dimensional sheets. nih.govresearchgate.net The formation of these tubes is a delicate balance of electrostatic, hydrogen bonding, and hydrophobic interactions. researchgate.net The resulting nanotubes can have diameters on the nanometer scale and lengths extending to several micrometers. nih.gov

The structure of these tubes is often crystalline. nju.edu.cn For instance, hexagonal microtubes can form in water, and X-ray diffraction has revealed that these microtubes are composed of helical nanotubes held together by π-π interactions between the aromatic side chains. mdpi.com The formation of unidirectionally aligned nanotube and microtube arrays has been achieved at room temperature by applying an external electric field, which interacts with the dipolar electric field of the nanotubes. nju.edu.cn The morphology of these hierarchical microtubular structures can be controlled by the ratio of relative humidity to the diphenylalanine concentration during growth. acs.org

The choice of solvent and its properties, such as hydrogen bond donor/acceptor (HBD/HBA) ability, significantly influences the formation of microtubes. researchgate.net For example, microtubes have been observed to form in acetonitrile-water mixtures. d-nb.inforesearchgate.net Temperature is another critical parameter, with studies showing temperature-induced reversible self-assembly into microtubes. d-nb.info

FeatureDescriptionSource(s)
Formation Mechanism Self-assembly involving the closure of 2D sheets, driven by hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.govresearchgate.netresearchgate.net
Structural Properties Hollow, crystalline, often hexagonal structures. Can form aligned arrays under an electric field. acs.orgnju.edu.cnmdpi.com
Controlling Factors Solvent choice (e.g., acetonitrile-water), peptide concentration, temperature, relative humidity. acs.orgd-nb.inforesearchgate.net
Example of Formation Dissolving lyophilized diphenylalanine peptide in an acetonitrile-water solvent at 95 °C and then cooling. researchgate.net
Hierarchical Assembly Hexagonal nanotubes first form and then self-organize into higher-order microtubular structures. nih.govacs.org

Diphenylalanine and its derivatives readily self-assemble into elongated, solid structures known as nanofibrils and nanowires. chemisgroup.usnih.gov These one-dimensional nanostructures are often formed in organic solvents or through specific temperature protocols. chemisgroup.usd-nb.info For example, in many organic solvents like chloroform (B151607) and toluene (B28343), diphenylalanine forms organogels composed of entangled nanofibrils. psu.eduresearchgate.net

The transition between different morphologies, such as from an organogel of nanofibers to more stable crystalline nanowires, can be induced by external energy like an increase in temperature. d-nb.info The self-assembly into nanowires can also be influenced by the solvent system; for instance, crystalline nanowires can be formed during a heating-cooling process in specific solvents. d-nb.info High temperatures (e.g., 150°C to 250°C) can also be used in vapor-assisted self-assembly to produce single crystalline nanowires on a substrate. d-nb.info The underlying structure of these fibrils often involves a cross-β motif, a structural element common in amyloid fibrils. researchgate.net

Protected diphenylalanine derivatives, such as those with an Fmoc group, are also well-known for their ability to self-assemble into nanowires, which can form extensive networks leading to hydrogel formation. nih.gov The formation of these fibrillar structures is a key aspect of the material properties of diphenylalanine-based gels. nih.gov

FeatureDescriptionSource(s)
Formation Conditions Often occurs in organic solvents (e.g., toluene, chloroform) or through temperature-induced transitions. chemisgroup.uspsu.edud-nb.info
Structural Characteristics Elongated, solid, one-dimensional structures; can be amorphous or crystalline. psu.edud-nb.info
Morphological Transitions Metastable nanofibers in organogels can transform into thermodynamically stable crystalline nanowires with increased temperature. d-nb.info
Derivative Assemblies Fmoc-diphenylalanine is known to form nanowires that create hydrogel networks. nih.gov
Underlying Motif The cross-β structure, common to amyloid fibrils, is an abundant element in these assemblies. researchgate.net

In addition to linear and tubular structures, this compound can self-assemble into spherical morphologies, including nanospheres and hollow, vesicle-like structures. chemisgroup.usnih.gov The formation of these nanoarchitectures is highly dependent on the peptide concentration. acs.orgnih.govresearchgate.net Molecular dynamics simulations have shown that at low peptide concentrations, the self-assembly pathway often involves the fusion of smaller vesicles and bilayer fragments. acs.orgnih.govresearchgate.net

A notable characteristic of the diphenylalanine system is the reversible transition between nanotubes and vesicle-like structures. chemisgroup.usnih.govresearchgate.net This transformation can be readily controlled by simply altering the concentration of the peptide building blocks. nih.govresearchgate.net For example, diluting a solution of nanotubes can induce their transformation into spherical vesicles. nih.gov During this transition, intermediate states, such as joined spheres in a necklace-like arrangement, have been observed. researchgate.net

Coarse-grained molecular dynamics simulations have revealed that diphenylalanine can form a rich variety of vesicle-like shapes beyond simple spheres, including toroid, ellipsoid, discoid, and pot-shaped vesicles. acs.orgnih.govresearchgate.net The formation of these diverse nanostructures is attributed to a delicate balance between peptide-peptide and peptide-water interactions. acs.orgnih.gov

FeatureDescriptionSource(s)
Formation Pathway At low peptide concentrations, assembly occurs via the fusion of small vesicles and bilayers. acs.orgnih.govresearchgate.net
Reversible Transitions A concentration-dependent reversible transition exists between nanotubes and vesicle-like structures. chemisgroup.usnih.govresearchgate.net
Structural Diversity Can form various shapes including spherical, toroid, ellipsoid, discoid, and pot-shaped vesicles. acs.orgnih.govresearchgate.net
Driving Forces Formation is governed by the balance between peptide-peptide and peptide-water interactions. acs.orgnih.gov
Intermediate States Necklace-like structures of joined spheres have been observed during the transition from nanotubes to vesicles. researchgate.net

Planar bilayers and sheets are fundamental structures in the self-assembly landscape of diphenylalanine. acs.orgnih.gov These two-dimensional arrangements often act as crucial intermediate structures or precursors to more complex morphologies like nanotubes and vesicles. researchgate.netacs.org The formation of an extended pleated sheet, stabilized by hydrogen bonds and aromatic stacking interactions, is suggested as an initial step in the assembly process. researchgate.net

Molecular dynamics simulations have shown that the assembly pathway is concentration-dependent. acs.orgnih.gov At high peptide concentrations, the formation of a planar bilayer is often the first step, which is then followed by the bending and closure of the bilayer to form vesicles or nanotubes. acs.orgnih.govresearchgate.net These bilayers are stabilized by a combination of T-shaped aromatic stacking, interpeptide head-to-tail hydrogen bonding, and interactions with water molecules. acs.orgnih.gov The ability of diphenylalanine to form these foundational sheet-like structures is central to its capacity to generate a diverse array of hierarchical assemblies. researchgate.net

FeatureDescriptionSource(s)
Role in Assembly Serve as intermediate precursors for the formation of nanotubes and vesicles. researchgate.netacs.orgnih.gov
Formation at High Concentration At high peptide concentrations, a bilayer forms first, which then bends and closes to form other structures. acs.orgnih.govresearchgate.net
Stabilizing Interactions Stabilized by T-shaped aromatic stacking, interpeptide hydrogen bonds, and peptide-water hydrogen bonds. acs.orgnih.gov
Initial Structure The process can begin with the formation of an extended pleated sheet. researchgate.net

Beyond nanotubes and nanofibers, this compound can form a variety of well-defined microcrystalline structures, including microrods, microbelts, and more complex hierarchical aggregates. nju.edu.cnmdpi.comresearchgate.netacs.org The specific crystalline morphology is highly sensitive to the fabrication conditions, such as the solvent composition and drying time. researchgate.netacs.org

For example, by manipulating the solvent system, such as using a methanol-water mixture, the morphology of diphenylalanine microcrystals can be changed from flat dendrite structures to elongated microrods and microtubes as the water concentration increases. researchgate.net Similarly, microrods have been obtained by carefully controlling fabrication conditions, and these structures show similar molecular arrangements to those found in nanotubes and nanofibers. acs.org Dip-coating techniques have been used to create flat and wide microbelts or microribbons on substrates. mdpi.com

Even more complex, hierarchically ordered structures have been reported. In the organic solvent tetrahydrofuran (B95107), diphenylalanine can assemble into peony-flower-like mesocrystals, which are essentially flake-built spherical aggregations. psu.edumdpi.com The formation of these intricate architectures is attributed to a nonclassical crystallization pathway. psu.edu These findings demonstrate the remarkable ability of this simple dipeptide to form a wide range of crystalline materials with varying levels of hierarchical organization. psu.eduresearchgate.net

StructureFormation Conditions / MethodKey CharacteristicsSource(s)
Microrods Manipulating fabrication conditions; increasing water concentration in methanol-water solutions.Elongated, crystalline structures with molecular arrangements similar to nanotubes. researchgate.netacs.org
Microcrystals Solvent-induced transitions; drying from methanol-water mixtures.Can exhibit various forms, including dendrites and flakes. d-nb.inforesearchgate.net
Microbelts/Microribbons Dip-coating deposition technique.Flat and wide microstructures grown on a substrate. mdpi.com
Peony-Flower-like Mesocrystals Self-assembly in tetrahydrofuran (THF) solvent.Hierarchically ordered, flake-built spherical aggregations. psu.edumdpi.com

Polymorphism and Structural Transitions within Diphenylalanine Assemblies

The self-assembly of diphenylalanine (FF) is characterized by significant structural diversity, leading to a wide array of nanostructures. This polymorphism, or the ability to exist in multiple distinct forms, is a key feature of FF-based materials. The specific morphology of the resulting nanostructure is highly sensitive to the experimental conditions, and transitions between these structures can be induced by various external stimuli. rsc.orgmdpi.comrsc.org These transitions are governed by the delicate balance of non-covalent interactions, such as hydrogen bonding, π-π stacking, hydrophobic, and electrostatic interactions, which can be modulated by changes in the environment. sciengine.comfrontiersin.org

Research has demonstrated that factors including solvent composition, temperature, pH, and peptide concentration are critical in directing the assembly pathway and can trigger transformations between different morphologies such as nanotubes, nanofibers, nanovesicles, organogels, and crystalline structures. rsc.orgsciengine.comsioc-journal.cn

Influence of Solvents

The choice of solvent system is a primary determinant of the final assembled morphology. The polarity of the solvent plays a crucial role in mediating the intermolecular interactions that drive self-assembly. researchgate.netunizar.es For instance, the Boc-Phe-Phe-OH analogue exhibits a transition from spherical to tubular nanostructures when the solvent is changed from ethanol (B145695) to water. rsc.org Similarly, FF can form hexagonal microtubes in water, while in organic solvents like tetrahydrofuran, it assembles into peony-flower-like mesocrystals. sciengine.com In other organic solvents such as chloroform or toluene, FF organogels are formed. sciengine.com

The introduction of a co-solvent can also induce dramatic structural transitions. A well-documented example is the transformation of a this compound organogel in toluene into flower-like microcrystals upon the addition of ethanol. researchgate.netnih.gov This transition is attributed to the higher polarity of ethanol, which may participate in hydrogen bonding during the assembly process, altering the molecular packing from that of the metastable gel to a more thermodynamically stable crystalline form. researchgate.netnih.gov Another study showed that changing the solvent from water to a mixture with acetonitrile (B52724) can cause a transition from microtubes to nanofibers. unizar.es

Solvent-Induced Morphological Transitions of Diphenylalanine Assemblies

Starting Material/Solvent Stimulus (Co-solvent) Resulting Morphology Reference(s)
Boc-Phe-Phe-OH in Ethanol Change to Water Tubular nanostructures rsc.org
Diphenylalanine in Toluene Addition of Ethanol Flower-like microcrystals researchgate.netnih.gov
Diphenylalanine in Water Addition of Acetonitrile Nanofibers unizar.es
Diphenylalanine in Water Change to Tetrahydrofuran Peony-flower-like mesocrystal sciengine.com
Diphenylalanine in Water Change to Toluene Organogel sciengine.com
Cationic Dipeptide (H-Phe-Phe-NH₂) Addition of Ethanol Organogel to flower-like microcrystals rsc.org

Influence of Temperature

Temperature is another critical parameter that can control the self-assembly process and induce structural transitions. d-nb.info Thermally induced transitions in diphenylalanine nanotubes (FFNTs) have been extensively studied. Upon heating, FFNTs can undergo profound and irreversible morphological changes. For example, hollow hexagonal FFNTs have been observed to transform into closed, fiber-like structures at temperatures between 140°C and 200°C. acs.org This change is associated with a structural transition from a noncentrosymmetric hexagonal space group to a centrosymmetric orthorhombic space group. acs.org

Further heating to around 150°C can lead to the cyclization of the FF molecules, a process that involves the reconstruction of covalent bonds where the amine and carboxyl groups form circular chains and release water. acs.orgresearchgate.net In some solvent systems, temperature changes can trigger reversible self-assembly. For instance, FF in certain polar solvents can reversibly form microtubes or nanowires upon heating and cooling, a process likely controlled by a temperature-dependent dissociation equilibrium. d-nb.info In isopropanol (B130326), a unique transition from a metastable organogel, composed of nanofibers, to more thermodynamically stable crystalline flakes and nanowires is observed as the temperature increases. d-nb.info

Temperature-Induced Structural Transitions in Diphenylalanine Assemblies

Initial Structure Temperature Range Final Structure/State Transition Details Reference(s)
Hexagonal Nanotubes ~100°C Orthorhombic Nanotubes Crystal lattice reconstruction researchgate.net
Hexagonal Nanotubes 140°C - 200°C Closed, fiber-like structures Irreversible morphological and electronic property changes acs.org
FF Molecules in Nanotubes ~150°C Cyclized Dipeptides Irreversible chemical reaction researchgate.net
Organogel in Isopropanol Increased Temperature Crystalline flakes/nanowires Transition from metastable to stable state d-nb.info

Influence of pH and Concentration

The pH of the solution can alter the charge state of the N- and C-termini of the diphenylalanine peptide, thereby modifying the electrostatic interactions that influence self-assembly. rsc.org This provides a direct method for controlling the resulting morphology. For example, one study demonstrated the transformation of peptide fibers into partly coalesced spherical structures upon the addition of HCl solution, which lowered the pH. rsc.org Coarse-grained molecular dynamics simulations have suggested that while van der Waals interactions drive the aggregation of FF peptides, electrostatic interactions, which are highly dependent on pH, primarily affect the shape of the final aggregate. rsc.org

Peptide concentration is also a key factor in determining the polymorphic outcome. A reversible transition between nanotubes and vesicle-like structures can be achieved simply by adjusting the concentration of a cationic dipeptide derivative. sciengine.comrsc.org At low concentrations, the self-assembly pathway may involve the fusion of smaller vesicles, while at higher concentrations, it can proceed through the formation and subsequent curling of a bilayer sheet to form a nanotube. acs.org This concentration dependence highlights the dynamic nature of the self-assembly process. mdpi.com

Effect of pH and Concentration on Diphenylalanine Assembly

System Stimulus Morphological Transition Reference(s)
Boc-β³(R)Phe-β³(R)Phe-OH fibers Addition of 0.1 M HCl (acidic pH) Fibers to coalesced spherical structures rsc.org
Cationic Dipeptide (H-Phe-Phe-NH₂) Varying Concentration Reversible transition between nanotubes and vesicles sciengine.comrsc.org

Advanced Spectroscopic and Microscopic Techniques for Dl Diphenylalanine Self Assemblies Characterization

Imaging Techniques for Morphological Elucidation

Microscopy provides direct visualization of the self-assembled structures, offering invaluable insights into their size, shape, and surface topography. Techniques such as Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and Transmission Electron Microscopy (TEM) are routinely employed to characterize the diverse morphologies adopted by DL-diphenylalanine under various assembly conditions.

Scanning Electron Microscopy (SEM)

Researchers have utilized SEM to observe a variety of morphologies formed by diphenylalanine and its derivatives, including nanotubes, nanospheres, nanorods, and complex branched structures. acs.orgacs.orgresearchgate.netresearchgate.net For instance, studies have shown that diphenylalanine can self-assemble into well-ordered hollow spheres in aqueous media. nih.gov The dimensions of these structures, such as the average diameter of spherical nanoparticles, can be accurately determined from SEM micrographs. acs.org

The choice of solvent and other experimental conditions significantly influences the resulting morphology. For example, in a mixture of methanol (B129727) and water, a derivative of diphenylalanine was observed to form nanorods, while in pure methanol, it exhibited a topology of nanospheres within voids. acs.org Similarly, another study reported the formation of spherical assemblies in 50% aqueous ethanol (B145695), which transformed into a 3D network of aggregated spheres in 100% aqueous medium. rsc.org The ability to control these morphologies is crucial for tailoring the properties of the resulting nanomaterials for specific applications. sioc-journal.cn

Table 1: Morphologies of Diphenylalanine-Based Self-Assemblies Observed by SEM
Diphenylalanine Derivative/System Solvent/Conditions Observed Morphology Average Size
Diphenylalanine-PNA Conjugates1:1 EtOH/H₂OHollow and solid nanospheres0.45 - 1.0 µm diameter
Aromatic-Rich Diphenylalanine70% MeOH/H₂ONanorodsNot Specified
Cystine-cored Diphenylalanine100% Aqueous MediumWell-ordered hollow spheres278.88 ± 13.68 nm diameter
Diphenylalanine with Ethylenediamine (B42938) Linker50% Aqueous EthanolSpherical assembly969.65 ± 17.66 nm diameter
Diphenylalanine Branched StructuresRapid evaporation at 30-35°CMicrorod with tubular branches50-130 µm length

Furthermore, SEM analysis has been instrumental in studying the stability of these nanostructures. The thermal and chemical stability of diphenylalanine nanotubes has been confirmed by SEM imaging after exposure to high temperatures and various organic solvents. researchgate.net This demonstrates the robustness of these self-assembled structures, a key factor for their potential use in nanotechnology. researchgate.netnottingham.ac.uk

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) provides nanoscale-resolution three-dimensional images of the surface topography of this compound self-assemblies. This technique is particularly valuable for revealing fine structural details and can be performed in both air and liquid environments, allowing for the study of assemblies under various conditions. researchgate.net

AFM has been instrumental in characterizing a range of morphologies, from nanofibers and nanospheres to more complex helical fibers. sioc-journal.cnrsc.org It allows for the precise measurement of the dimensions of these structures, including their height and width. For example, in a study of a cationic diphenylalanine peptide, AFM was used to visualize the transition from nanofibers to helical fibers over time. sioc-journal.cn

One of the key advantages of AFM is its ability to probe the nanomechanical properties of the self-assembled structures. Through AFM-based nanoindentation, researchers have measured the stiffness and Young's modulus of diphenylalanine assemblies. acs.org These studies have revealed the remarkable mechanical rigidity of these materials, with some derivatives exhibiting a Young's modulus comparable to that of aluminum. acs.orgresearchgate.net This high stiffness is attributed to the dense network of aromatic interactions within the self-assembled structure. acs.org

Table 2: Nanomechanical Properties of Diphenylalanine-Based Assemblies Measured by AFM
Peptide Property Measured Value
Diphenylalanine-DerivativeYoung's Modulus~70 GPa
Boc-FFPoint Stiffness275 GPa

Furthermore, AFM has been used to investigate the transformation of self-assembled structures in response to environmental changes. For instance, one study showed that nanospheres of a chemically modified diphenylalanine transformed into nanofibers upon treatment with water. rsc.org AFM imaging captured the intermediate state of this transition, providing valuable insights into the self-assembly mechanism. rsc.org The increased stiffness of the resulting nanofibers, as measured by AFM, suggested a more ordered molecular packing. rsc.org

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers high-resolution imaging of the internal structure of this compound self-assemblies. By passing a beam of electrons through an ultrathin sample, TEM can reveal details about the morphology, dimensions, and crystallinity of the nanostructures.

TEM analysis has been crucial in confirming the hollow nature of self-assembled structures like nanotubes and nanospheres. acs.orgnih.gov For example, in studies of diphenylalanine-peptide nucleic acid (PNA) conjugates, TEM images corroborated the formation of hollow spherical nanoparticles. acs.org Similarly, for cystine-cored diphenylalanine, TEM confirmed that the self-assembly resulted in spherical structures with a hollow interior, not solid droplets. nih.gov

The technique is also used to visualize the fine details of various morphologies. Researchers have used TEM to observe nanotubes, nanofibers, and nanorods formed by diphenylalanine and its derivatives under different conditions. acs.orgresearchgate.netrsc.org For instance, when diphenylalanine is self-assembled in the presence of a ferrofluid, TEM images show the resulting peptide tubes coated with magnetic nanoparticles. researchgate.net

Table 3: Morphologies of Diphenylalanine-Based Assemblies Confirmed by TEM
Diphenylalanine Derivative/System Solvent/Conditions Observed Morphology
Diphenylalanine-PNA Conjugates1:1 EtOH/H₂OHollow and solid nanospheres
Cystine-cored Diphenylalanine100% Aqueous MediumHollow spherical assembly
Diphenylalanine with Ethylenediamine Linker50% Aqueous EthanolSpherical assembly
Diphenylalanine with Magnetic NanoparticlesFerrofluid solutionPeptide tubes coated with magnetic particles

Furthermore, TEM can provide insights into the growth and assembly mechanisms. In-situ liquid-cell TEM (LCTEM) has been employed to directly observe the growth of diphenylalanine nanotubes in real-time. nih.gov These observations have revealed that the nanotubes grow through directional elongation and radial growth by the addition of monomers. nih.gov Such dynamic studies are invaluable for understanding the fundamental processes of self-assembly.

Spectroscopic Approaches for Molecular and Supramolecular Structure Analysis

Spectroscopic techniques are indispensable for probing the molecular and supramolecular structure of this compound self-assemblies. These methods provide information about the secondary structure, intermolecular interactions, and the local environment of the aromatic moieties, which are critical for understanding the driving forces behind self-assembly.

Infrared (IR) Absorption and Vibrational Circular Dichroism (VCD) Spectroscopy

Infrared (IR) absorption and Vibrational Circular Dichroism (VCD) spectroscopy are powerful techniques for investigating the secondary structure and chiral organization of this compound self-assemblies. researchgate.netnih.gov IR spectroscopy provides information about the vibrational modes of the molecule, particularly the amide I band, which is sensitive to the peptide backbone conformation. nih.gov VCD, as a form of chiroptical spectroscopy, probes the differential absorption of left and right circularly polarized infrared light, offering insights into the supramolecular chirality of the assemblies. researchgate.netnih.govresearchgate.net

The solid-state structure of this compound has been studied using IR and VCD spectroscopy, revealing that the zwitterionic form is predominantly observed. researchgate.netnih.gov Upon heating, this compound can undergo cyclization to form diketopiperazine, and interestingly, the resulting product exhibits unexpected optical activity in its VCD spectrum. researchgate.netnih.gov This phenomenon is explained by a "chirality synchronization" of the achiral monomers within the crystal lattice, leading to a new chiral phase. researchgate.netnih.gov

In the context of self-assembled structures, the amide I region of the IR spectrum is particularly informative. Deconvolution of this region can reveal the presence of different secondary structures. For example, in a study of cystine-cored diphenylalanine self-assemblies, the deconvoluted FTIR spectrum showed peaks indicative of an antiparallel β-sheet conformation. nih.gov

Table 4: Key IR Bands for Secondary Structure Analysis of Diphenylalanine Assemblies
Wavenumber (cm⁻¹) Assignment Inferred Secondary Structure
1642Amide IAntiparallel β-sheet
1695Amide IAntiparallel β-sheet
1616Amide IExtended hydrated structure

VCD spectroscopy is especially useful for characterizing the chiral nature of the self-assembled state. The VCD spectra of products formed from LD- and this compound have been shown to be opposite, reflecting the formation of a chiral phase from transiently chiral molecules. researchgate.net This highlights the sensitivity of VCD to the subtle chiral ordering within the supramolecular assembly.

UV-Visible and Fluorescence Spectroscopy for Aromatic Moiety Analysis

UV-Visible (UV-Vis) and fluorescence spectroscopy are essential tools for studying the aromatic moieties of this compound and their interactions within self-assembled structures. nih.govrsc.orgresearchgate.netnih.govacs.org The phenyl groups play a crucial role in the self-assembly process through π-π stacking interactions, and these techniques can provide direct evidence of such interactions. nih.gov

UV-Vis absorption spectroscopy can reveal changes in the electronic environment of the aromatic rings upon self-assembly. A redshift in the absorption maximum is often indicative of the formation of aggregated structures and π-π stacking. nih.gov For instance, in the self-assembly of a cystine-cored diphenylalanine derivative, the UV-Vis absorption peak shifted from 270 nm in the monomeric state to 285 nm in the self-assembled state, which was attributed to π-π* transitions within the aromatic moieties. nih.gov

Fluorescence spectroscopy is particularly sensitive to the local environment and interactions of the phenyl groups. The formation of excimers, or excited-state dimers, due to the close proximity of aromatic rings in the aggregated state can be detected by the appearance of a new, red-shifted emission band. nih.gov The intensity of this excimer emission can be used to qualitatively assess the extent of aggregation. nih.gov

Furthermore, some diphenylalanine assemblies exhibit aggregation-induced emission (AIE), where non-emissive monomers become fluorescent upon aggregation. nih.gov In one study, the self-assembled state of a diphenylalanine derivative showed a new emission peak in the visible region at 420 nm, in addition to the monomeric emission at 365 nm. nih.gov This AIE phenomenon is a hallmark of certain types of ordered aggregates.

Table 5: Spectroscopic Signatures of Aromatic Interactions in Diphenylalanine Assemblies
Technique Observation Interpretation
UV-Vis SpectroscopyRedshift in absorption maximum (e.g., 270 nm to 285 nm)π-π stacking interactions in the aggregated state
Fluorescence SpectroscopyNew, red-shifted emission band (excimer emission)Close proximity of aromatic rings in the self-assembly
Fluorescence SpectroscopyAppearance of a new emission peak in the visible region (AIE)Aggregation-induced emission from ordered assemblies

The photoluminescence (PL) properties of diphenylalanine nanotubes have also been investigated. The PL spectrum of Boc-Phe-Phe nanotubes showed a redshift of 22 nm compared to the monomer, which was attributed to the formation of the nanotubes during the crystallization process. rsc.org These optical properties are of interest for potential applications in optoelectronics and biosensing. acs.orgnih.gov

Circular Dichroism (CD) Spectroscopy for Conformation Studies

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure and conformational changes of peptides and proteins in solution. units.it It measures the differential absorption of left and right-circularly polarized light, providing information on the molecular chirality and the arrangement of chromophores within the self-assembled structures. units.itsubr.edu

In the context of diphenylalanine self-assemblies, CD spectroscopy is instrumental in confirming the presence and nature of secondary structures like β-sheets and α-helices. For instance, a study on cystine-cored diphenylalanine appended peptides revealed the formation of an antiparallel β-sheet conformation, characterized by a positive peak around 197 nm and a negative peak at approximately 217 nm in the CD spectrum. nih.gov Similarly, investigations into Fmoc-diphenylalanine aggregates at alkaline pH, a precursor to gelation, utilized UV CD spectroscopy to probe the status of the fluorene (B118485) and phenyl moieties. acs.org The temperature-dependent CD spectra of these systems showed complex changes, indicating shifts in the peptide's conformation and aggregation state. acs.org

The selection of N-terminal capping groups on diphenylalanine peptides has also been shown to influence the self-assembly process, and CD spectroscopy is a key tool for characterizing these differences. neu.edunih.gov By altering the capping group from a hydrophilic indole (B1671886) to a more hydrophobic carbazole (B46965), a shift from monomeric states to self-assembled fibers or wormlike micelles at high pH was observed and confirmed using CD spectroscopy, among other techniques. neu.edunih.gov

The table below summarizes representative CD spectral data for diphenylalanine-based self-assemblies, highlighting the characteristic peaks associated with different secondary structures.

Peptide SystemWavelength (nm)EllipticityConformation IndicatedReference
Cystine-cored diphenylalanine~197PositiveAntiparallel β-sheet nih.gov
Cystine-cored diphenylalanine~217NegativeAntiparallel β-sheet nih.gov
Fmoc-diphenylalanine (alkaline pH)262, 306PositiveFluorene moiety status acs.org
Fmoc-diphenylalanine (alkaline pH)190-Peptide backbone acs.org
L-phenylalanine~200-220-Characteristic bands researchgate.net
D-phenylalanine~200-220-Opposite signal to L-Phe researchgate.net

This table is for illustrative purposes and the exact peak positions and intensities can vary based on experimental conditions.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that detects species with unpaired electrons. While peptides themselves are typically EPR-silent, this method becomes valuable for studying diphenylalanine self-assemblies when combined with spin-labeling or by investigating interactions with paramagnetic species, such as metal ions.

A notable application of EPR is in the study of the co-assembly of Fmoc-Phe-Phe dipeptides with trivalent metal ions. mdpi.comresearchgate.net These studies provide insights into the coordination environment of the metal ions within the hydrogel network and how they influence the self-assembly process and the final material properties. mdpi.comresearchgate.net The EPR spectra can reveal information about the geometry of the metal-peptide complex and the distances between paramagnetic centers.

Diffraction Techniques for Crystalline Structure Determination

Diffraction techniques are indispensable for determining the three-dimensional atomic arrangement within the crystalline structures formed by diphenylalanine and its derivatives.

X-ray Crystallography of Diphenylalanine and Derivatives

Single-crystal X-ray diffraction (XRD) provides the most detailed and unambiguous structural information, revealing precise bond lengths, bond angles, and the packing of molecules in the crystal lattice. The crystal structure of L,L-diphenylalanine (FF) was first determined in 2001 and shows a P6₁ space group. researchgate.netacs.org This technique has been crucial in understanding the fundamental self-assembly motifs of diphenylalanine. For example, it revealed that FF molecules form a parallel β-sheet structure through lateral stacking and create hexagonal rings via head-to-tail hydrogen bonding. acs.orgnih.gov

X-ray crystallography has also been applied to various diphenylalanine derivatives to understand the impact of chemical modifications on their self-assembly. For instance, the crystal structure of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine was determined to be in the non-centrosymmetric space group P2. preprints.org A study on aromatic-rich dipeptides showed that Dip-Dip crystallized in an orthorhombic P2₁2₁ symmetry, which is different from the hexagonal symmetry of FF. acs.orgnih.gov This difference in crystal packing was attributed to the increased number of aromatic groups, leading to a higher packing density and enhanced mechanical strength. acs.orgnih.gov The co-assembly of L,L- and D,D-enantiomers of FF resulted in layered biomolecular crystals. researchgate.net

The table below presents crystallographic data for diphenylalanine and some of its derivatives.

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference(s)
L,L-Diphenylalanine (FF)HexagonalP6₁Parallel β-sheet structure, hexagonal rings from head-to-tail H-bonding. acs.orgnih.govresearchgate.net
Dip-DipOrthorhombicP2₁2₁Antiparallel β-sheet structure, stabilized by edge-to-face and edge-to-edge π-π interactions. acs.orgnih.gov
Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanineMonoclinicP2Non-centrosymmetric, single molecule in the asymmetric unit. preprints.org
LDFF (co-assembly of L,L- and D,D-FF)--Layered biomolecular crystals. researchgate.net
p-diethylaminobenzaldehyde diphenylamine (B1679370) hydrazoneTriclinic-Characterized by X-ray powder diffraction. cambridge.org

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a complementary technique to single-crystal XRD and is particularly useful for analyzing polycrystalline materials and nanostructures where growing large single crystals is not feasible. webmineral.com PXRD patterns provide a fingerprint of the crystalline phases present in a sample and can be used to determine lattice parameters, identify crystalline structures, and assess the degree of crystallinity.

PXRD has been extensively used to characterize the self-assembled nanostructures of diphenylalanine and its derivatives. researchgate.netresearchgate.net For example, the PXRD pattern of self-assembled diphenylalanine nanotubes was found to be identical to the simulated pattern from the single-crystal structure, confirming that the nanotubes possess the same underlying crystalline arrangement. researchgate.netrsc.org In another study, the PXRD pattern of Dip-Dip powdered crystals grown in a methanol-water mixture matched the simulated pattern from its single crystal structure, indicating a similar molecular packing in the nanoassemblies. acs.orgnih.gov The technique has also been employed to show that different solvent conditions can lead to markedly different molecular packing and crystallinity in Dip-Dip nanostructures. researchgate.netacs.orgnih.gov Furthermore, PXRD analysis confirmed the phase transition of amorphous diphenylalanine films into crystalline nanorods upon thermal or solvent-vapor aging. kaist.ac.kr

Rheological Characterization of Diphenylalanine Hydrogels and Self-Supporting Materials

Rheology is the study of the flow and deformation of matter, and it is a critical tool for characterizing the mechanical properties of diphenylalanine-based hydrogels and other self-supporting materials. mdpi.comnih.gov Rheological measurements, such as determining the storage modulus (G') and loss modulus (G''), provide quantitative information about the gel's stiffness, viscoelasticity, and stability. mdpi.comcsic.es

For a material to be considered a gel, the storage modulus (G'), which represents the elastic response, should be significantly higher than the loss modulus (G''), representing the viscous response, and both should be relatively independent of frequency. nih.gov This indicates the formation of a stable, crosslinked network. csic.es

The rheological properties of diphenylalanine hydrogels are highly dependent on factors such as peptide concentration, the solvent system used for gelation, and the presence of additives. For instance, Fmoc-diphenylalanine (Fmoc-FF) can form rigid gels with storage moduli as high as 10⁴ Pa, even at low concentrations. acs.orgnih.gov The mechanical properties of these gels can be tuned by varying the preparation method. nih.govresearchgate.net For example, gels formed from FmocFF in a DMSO/water mixture showed that gels prepared at 20% DMSO were slightly stiffer than those at 40% DMSO. nih.gov The incorporation of Fmoc-Phe-Phe-Ome into Pluronic® F127 hydrogels was shown to delay the sol-gel transition and influence the viscoelastic properties of the resulting hybrid network. mdpi.comresearchgate.netnih.gov

The table below summarizes the rheological properties of some diphenylalanine-based hydrogels.

Hydrogel SystemStorage Modulus (G') (Pa)Key FindingsReference(s)
Fmoc-FF in DMSO/waterUp to 10⁴Gel stiffness is dependent on the DMSO to water ratio. nih.govacs.orgnih.gov
4-biphenylcarboxy capped diphenylalanine with FeCl₃G' >> G''Forms a stable and rigid metallogel. csic.es
Fmoc-FF/Cellulose (B213188) Nanofibril Composite-Addition of Fmoc-FF to cellulose nanofibrils increases viscoelastic properties. acs.org
Pluronic® F127/Fmoc-Phe-Phe-Ome-Peptide derivative delays sol-gel transition and modifies gel properties. mdpi.comresearchgate.netnih.gov

Theoretical and Computational Investigations of Dl Diphenylalanine Self Assembly and Properties

Molecular Dynamics (MD) Simulations of Diphenylalanine Assembly Pathways

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the spontaneous organization of DL-diphenylalanine (FF) peptides into ordered nanostructures. acs.orgresearchgate.net These simulations track the movement of every atom in a system over time, providing a detailed, dynamic picture of the assembly process. Both all-atom and hybrid-resolution models have been employed to investigate how these peptides come together to form nanotubes, vesicles, and other complex architectures. researchgate.netacs.org

Extensive MD simulations have revealed that the assembly pathways of diphenylalanine are highly dependent on factors such as peptide concentration. acs.org At lower concentrations, the self-assembly process often involves the fusion of smaller vesicles and bilayer fragments. acs.org In contrast, at higher concentrations, a bilayer tends to form first, which then curves and closes to form tubular or vesicular structures. acs.org These simulations highlight a delicate balance between peptide-peptide and peptide-water interactions that governs the final morphology of the assembled nanostructure. acs.orgresearchgate.net

The stabilizing forces in these assemblies have been identified through all-atom MD simulations. They include a combination of T-shaped aromatic stacking between the phenyl rings, head-to-tail hydrogen bonding between peptide backbones, and hydrogen bonding with surrounding water molecules. acs.orgresearchgate.net Furthermore, replica exchange molecular dynamics (REMD), an enhanced sampling technique, has been used to study the conformational dynamics of individual FF peptides under various conditions, such as applied electric fields, providing deeper insights into their thermodynamic and kinetic properties in aqueous environments. acs.org

Table 1: Key Findings from MD Simulations of Diphenylalanine Assembly

Simulation Aspect Key Finding Reference(s)
Assembly Pathway Concentration-dependent: Fusion of small vesicles at low concentration; bilayer formation and closure at high concentration. acs.org
Stabilizing Forces T-shaped aromatic stacking, inter-peptide hydrogen bonding, and peptide-water hydrogen bonds. acs.orgresearchgate.net
Conformational Dynamics Specific conformations are selected during assembly from a range of possibilities accessible to soluble peptides. acs.org
Intermediate States Transient, intermediate conformations that are incompatible with the final assembly can facilitate key steps in the process. acs.org

| Chirality | MD simulations can model the self-assembly into helical nanotubes and determine the chirality, which can be opposite to the initial monomer chirality. | mdpi.com |

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations have been crucial for understanding the structural rigidity and electronic properties of its self-assembled nanotubes. mdpi.com These calculations provide insights into the fundamental interactions that confer the unique mechanical and electrical characteristics of these nanomaterials.

DFT studies with dispersive corrections have been specifically carried out to analyze the rigidity of diphenylalanine-based nanotubes. mdpi.com The calculations help in determining properties like binding energies between the constituent peptide molecules, which increase with the size of the nanotube. mdpi.com Furthermore, DFT has been used to explore the low-frequency vibrational modes of the FF molecule, which are related to the collective vibrations of large molecular groups and are observable via Raman spectroscopy. optica.org

The presence of water molecules within the nanotubes significantly influences their properties. DFT calculations have shown that when water or ice clusters are encapsulated within the chiral FF peptide nanotubes, both the dipole moment and the polarization of the nanotube and the embedded water are enhanced. tandfonline.commdpi.comnih.gov The water cluster itself adopts a helical structure that mirrors the chirality of the host nanotube, suggesting potential for ferroelectric properties. tandfonline.commdpi.com

Table 2: Selected DFT Calculation Results for Diphenylalanine Nanotubes (PNTs)

Property Investigated Method/Details Key Result Reference(s)
Rigidity DFT with dispersive corrections Provided insights into the stiffness of diphenylalanine-based nanotubes. mdpi.com
Binding Energy B3LYP and wB97XD methods Binding energies increase linearly with the size of the molecules forming the nanotube. mdpi.com
Vibrational Modes Gaussian03 with Perdew-Burke-Ernzerh's potential Identified low-frequency Raman-active vibrations at the atomic level. optica.org
Effect of Water DFT (VASP) Encapsulated water enhances the dipole moment and polarization of the PNT. tandfonline.commdpi.com

| Structural Optimization | DFT (VASP) | Water clusters inside the PNT acquire a helix-like structure similar to the PNT itself. | mdpi.comnih.gov |

Coarse-Grained Models for Simulating Large-Scale Assembly Phenomena

While all-atom MD simulations provide high-resolution details, they are computationally expensive and limited to relatively small systems and short timescales. To study the formation of large-scale assemblies involving thousands of molecules over microseconds, researchers employ coarse-grained (CG) models. aip.orgfrontiersin.org In these models, groups of atoms are represented as single "beads," reducing the number of degrees of freedom and allowing for simulations of much larger systems. frontiersin.orgcjps.org

Coarse-graining methodologies have been successfully developed to resolve the self-assembly of diphenylalanine. frontiersin.org These models are designed to reproduce key structural or thermodynamic properties of the more detailed atomistic representation. frontiersin.org Extensive CG-MD simulations have been used to probe the assembly pathways of hundreds or thousands of FF peptides, revealing the spontaneous formation of nanostructures like spherical vesicles and nanotubes, consistent with experimental observations. acs.orgresearchgate.netcjps.org These simulations have also uncovered novel architectures such as toroidal, ellipsoidal, and discoid vesicles. acs.org

The MARTINI force field is a popular CG model that has been used to study the self-assembly of short peptides. nih.gov Dissipative particle dynamics (DPD), another mesoscopic simulation technique, has also been applied to understand the assembly pathways and drug-loading behavior of diphenylalanine-based analogues, demonstrating their ability to spontaneously form nanospheres. cjps.org These CG simulations are instrumental in bridging the gap between molecular interactions and macroscopic material properties, providing crucial insights for the rational design of functional biomaterials. frontiersin.orgnih.gov

Finite Element Models for Predicting Electromechanical Responses

Finite Element Method (FEM) is a numerical technique used for solving problems of engineering and mathematical physics, making it ideal for predicting the macroscopic electromechanical behavior of materials based on their intrinsic properties. For this compound, FEM has been used to model the piezoelectric response of its nanostructures, such as nanowires and nanotubes. nih.govresearchgate.net

Finite element analysis has demonstrated that a single FF nanowire can generate a significantly high output voltage under a compressive load. nih.gov For instance, a simulation showed an output voltage of -1.3 V under a 10 nN compressive load, which is approximately five times higher than that generated by a zinc oxide (ZnO) nanowire under similar conditions. nih.govresearchgate.net The voltage generated by transverse loading in an FF nanowire was also found to be over six times higher than in a ZnO nanowire, highlighting the superior piezoelectric potential of the peptide-based material. nih.gov

These models are critical for designing and optimizing devices like nanogenerators and sensors. researchgate.netmdpi.comresearchgate.net FEM simulations can predict how parameters such as film dimensions affect the dynamic electromechanical properties, allowing for the tailoring of nanostructures to enhance performance at specific frequencies. researchgate.net For example, simulations have been used to show how mechanical deformation of a peptide nanotube, induced by sound waves, can generate a piezoelectric charge, which in turn can enhance surface-enhanced Raman scattering (SERS) signals for sensing applications. acs.orgnih.gov

Table 3: Comparative Piezoelectric Potential from Finite Element Analysis

Material Applied Load Predicted Output Voltage Reference
FF Nanowire 10 nN (Compressive) -1.3 V nih.govresearchgate.net
ZnO Nanowire 10 nN (Compressive) ~ -0.26 V (5x lower than FF) nih.gov
FF Nanowire Transverse Loading >6x higher than ZnO nih.gov

| FF Nanotube | 10 nm Transverse Load | ±0.1 V | acs.org |

Prediction and Analysis of Molecular and Supramolecular Dipoles

The significant piezoelectric and ferroelectric properties of self-assembled diphenylalanine nanostructures originate from the alignment of molecular dipoles. mdpi.comrsc.org Each peptide group possesses a dipole moment, and in an ordered, non-centrosymmetric structure like a helical nanotube, these individual dipoles can add up to create a large macroscopic or supramolecular dipole along the axis of the structure. mdpi.comnih.gov

Computational methods, including semi-empirical quantum-mechanical calculations (like PM3) and molecular mechanics force fields (like Amber), are used to calculate the dipole moments of individual FF molecules and their assembled structures. nih.gov Studies have shown that upon structural optimization in simulations, the total dipole moment of both L-FF and D-FF nanotubes increases significantly. mdpi.com For instance, the dipole moment of an empty D-FF nanotube was calculated to be around 140.3 D. mdpi.com When filled with water, this value can increase to approximately 158.5 D after optimization. mdpi.com

The calculation of dipole moments is also a method used to quantify and determine the chirality of the assembled nanotubes. mdpi.comnih.gov By calculating the scalar triple product of the dipole moment vectors of individual molecules within the helix, researchers can determine the handedness of the supramolecular structure. nih.gov These analyses have revealed that the chirality of the assembled nanotube is often opposite to that of the constituent monomer, a phenomenon observed in hierarchical molecular systems. mdpi.comnih.gov

Table 4: Calculated Dipole Moments (D) of Diphenylalanine Nanotubes (PNTs)

PNT System Initial Dipole Moment (D) Optimized Dipole Moment (D) Reference
Empty D-FF PNT ~1 ~29 (single molecule); ~140.3 (nanotube) mdpi.com
Empty L-FF PNT ~1 ~29 (single molecule); ~140.8 (nanotube) mdpi.com
Water-filled D-FF PNT ~139.5 ~158.5 mdpi.com

| Water-filled L-FF PNT | ~133.1 | ~157.8 | mdpi.com |

Simulation of Interactions with Solvents and Other Molecules

The self-assembly of this compound is profoundly influenced by its interaction with the surrounding solvent. vulcanchem.comresearchgate.netacs.org Atomistic MD simulations have been instrumental in detailing how different solvents, such as water and methanol (B129727), affect the aggregation behavior of FF peptides. researchgate.netacs.orgcore.ac.uk

In aqueous solutions, the strong hydrophobic interactions between the phenyl rings, coupled with hydrogen bonding, drive the robust self-assembly of FF peptides into well-defined nanostructures. vulcanchem.comresearchgate.net Simulations show a clear propensity for aggregation in water. researchgate.netacs.org In contrast, simulations in methanol reveal a much weaker tendency for self-assembly. researchgate.netcore.ac.uk This is attributed to methanol's ability to form hydrogen bonds with the peptide molecules, leading to better solvation and making it more difficult for the peptides to aggregate. core.ac.uk This differential behavior underscores the critical role of the solvent in modulating the non-covalent interactions that govern the assembly process. vulcanchem.com

Simulations have also been extended to more complex solvent systems, such as aqueous ionic liquid mixtures. acs.org Using mixed-resolution models, researchers have found that increasing the concentration of an ionic liquid can inhibit the formation of long-range ordered structures, leading instead to branched fibrils or amorphous aggregates. acs.org This is due to the interplay between π-stacking and hydrogen bonding interactions involving the peptide and the ionic liquid components. acs.org These computational studies are vital for understanding how to control the self-assembly process by tuning the solvent environment. vulcanchem.com

Functional Properties and Advanced Characteristics of Dl Diphenylalanine Self Assemblies

Mechanical Rigidity and Stiffness of Diphenylalanine Nanostructures

Diphenylalanine-based nanostructures are renowned for their exceptional mechanical properties, rivaling some of the most robust biological and synthetic materials.

Young's Modulus of Diphenylalanine Nanotubes and Derivatives

The Young's modulus, a measure of a material's stiffness, of diphenylalanine (FF) nanotubes is notably high, with reported values in the range of 19–27 GPa. nih.govrsc.orgrsc.orgnih.govnih.govul.ieresearchgate.netresearchgate.net This remarkable rigidity is attributed to the unique "zipper-like" aromatic interlocks that form within the nanotube's backbone. rsc.orgrsc.orgnih.gov Density functional theory (DFT) calculations have been instrumental in understanding the origins of this stiffness, revealing that dispersive interactions contribute to at least half of the material's rigidity. nih.gov

Further research into derivatives of diphenylalanine has shown even greater mechanical performance. For instance, a derivative featuring a doubled number of aromatic groups, β,β-diphenyl-Ala-OH (Dip), exhibits a dramatically improved Young's modulus of approximately 70 GPa, which is comparable to that of aluminum. nih.govnih.govul.ieresearchgate.netacs.org Other derivatives, such as cyclo-Dip-Dip and Boc-Dip-Dip, also show enhanced elastic properties with Young's moduli of 41.5 ± 26.0 GPa and 43.9 ± 9.4 GPa, respectively. nih.govacs.org These values are significantly higher than those of their corresponding FF counterparts, cyclo-FF (13.3 ± 1.1 GPa) and Boc-FF (7.9 ± 5.5 GPa). nih.govacs.org

MaterialYoung's Modulus (GPa)Reference
Diphenylalanine (FF) Nanotubes19–27 nih.govrsc.orgrsc.orgnih.govnih.govul.ieresearchgate.netresearchgate.net
Dip-Dip70.3 ± 20.6 nih.govacs.org
cyclo-Dip-Dip41.5 ± 26.0 nih.govacs.org
Boc-Dip-Dip43.9 ± 9.4 nih.govacs.org
cyclo-FF13.3 ± 1.1 nih.govacs.org
Boc-FF7.9 ± 5.5 nih.govacs.org

Extreme Mechanical Strength and Stability of Assembled Structures

The high mechanical strength of diphenylalanine assemblies is a direct result of their unique structural organization. nih.gov The combination of strong π–π interactions from the aromatic rings and an extensive network of hydrogen bonds leads to a highly stable and robust structure. acs.org This "aromatic zipper" arrangement, where phenyl groups from adjacent molecules interlock, is a key contributor to the exceptional mechanical stability. nih.govacs.org

The thermal stability of these structures also points to their mechanical robustness. nih.govacs.org For example, derivatives with increased aromatic content, like Dip-Dip, show improved thermal stability up to 360 °C, which is about 60 °C higher than that of standard FF nanotubes. nih.govul.ieresearchgate.netacs.org This enhanced stability is attributed to the denser aromatic zipper network, which strengthens the supramolecular packing. nih.govacs.org The tightly packed networks, stabilized by hydrogen bonds, contribute significantly to the high measured mechanical stability of these materials. nih.govacs.org

Piezoelectric and Ferroelectric Phenomena in DL-DiPhenylalanine Assemblies

Beyond their impressive mechanical properties, this compound assemblies exhibit fascinating electromechanical behaviors, including piezoelectricity and ferroelectricity.

Piezoelectric Response and Strain Coefficients (d33, d15)

Diphenylalanine nanotubes exhibit strong piezoelectricity, a property where mechanical stress induces an electrical charge. acs.orgresearchgate.net The effective shear piezoelectric coefficient, d15, for FF nanotubes has been measured to be as high as 60 pm/V. rsc.orgaip.orgcore.ac.uk The longitudinal piezoelectric coefficient, d33, is reported to be around 18 pC/N (or pm/V). nih.govul.ieresearchgate.netacs.orgdiva-portal.org

Derivatives of diphenylalanine have been shown to possess even greater piezoelectric responses. For instance, Boc-Dip-Dip exhibits an exceptionally high effective d33 coefficient of approximately 73 pC/N, a value that surpasses that of the widely used piezoelectric polymer, poled polyvinylidene-fluoride (PVDF). nih.govul.ieresearchgate.netacs.org This enhanced piezoelectricity is accompanied by a significant voltage coefficient of 2–3 Vm/N, which is an order of magnitude higher than that of PVDF. nih.govul.ieresearchgate.netacs.org

MaterialPiezoelectric CoefficientValueReference
Diphenylalanine (FF) Nanotubesd15~60 pm/V rsc.orgaip.orgcore.ac.uk
d33~18 pC/N nih.govul.ieresearchgate.netacs.orgdiva-portal.org
Boc-Dip-Dipd33~73 pC/N nih.govul.ieresearchgate.netacs.org

Relationship between Noncentrosymmetric Structures and Piezoelectricity

The piezoelectric effect is intrinsically linked to the crystal structure of a material. Specifically, piezoelectricity can only arise in materials that crystallize in noncentrosymmetric space groups. acs.orgucd.ie this compound and its derivatives self-assemble into such noncentrosymmetric structures, which is the fundamental reason for their observed piezoelectricity. nih.govacs.orgrsc.org

The magnitude of the piezoelectric response is determined by both the molecular and supramolecular crystal dipoles. nih.govacs.org For example, in the case of the highly piezoelectric Boc-Dip-Dip, the supramolecular packing exhibits features common to other highly piezoelectric organic crystals, including a relatively small number of molecules per unit cell, a high monoclinic angle, and a significant molecular dipole. nih.govacs.org The specific alignment of dipoles within the noncentrosymmetric crystal, such as the unidirectional-handed helical -NH3+···-OOC hydrogen-bonding dipoles in FF nanotubes, gives rise to a spontaneous polarization that is the basis for their piezoelectric properties. researchgate.net

Exploration of Ferroelectric Properties in Tubular Structures

In addition to piezoelectricity, there is growing evidence for ferroelectric-like behavior in diphenylalanine nanotube assemblies. aip.orgcore.ac.uktandfonline.comnih.govntmdt-si.com Ferroelectricity is characterized by the presence of a spontaneous electric polarization that can be reversed by the application of an external electric field. tandfonline.comnih.gov

Studies on pressed pellets of FF nanotubes have shown a clear ferroelectric-like behavior, including a dielectric constant that follows the Curie-Weiss law with a transition temperature of approximately 142 °C. aip.orgntmdt-si.com This indicates a phase transition from a polar to a non-polar structure at elevated temperatures. aip.orgntmdt-si.com While polarization switching in as-prepared nanotubes can be difficult due to high coercive fields, annealing at around 150 °C can facilitate this switching. aip.orgntmdt-si.com The ferroelectric-related properties are a direct consequence of the nanoscale dimensions and the specific space symmetry of the nanocrystalline building blocks. tandfonline.com The presence of ordered water molecules within the nanotubes' hydrophilic core can also influence and potentially enhance their ferroelectric properties. nih.govtandfonline.com

Optical and Photophysical Properties

The arrangement of aromatic phenyl rings within the self-assembled structures of this compound gives rise to distinct optical and photophysical behaviors. acs.orgmdpi.com These properties are heavily influenced by the molecular packing and the hierarchical organization of the dipeptide molecules. acs.org

Self-assemblies of diphenylalanine and its derivatives exhibit notable photoluminescence (PL), a phenomenon that is often dependent on the excitation wavelength. acs.orgresearchgate.net This PL behavior is a key characteristic, with emissions typically observed in the visible and ultraviolet regions of the electromagnetic spectrum. cornell.eduacs.org

Research has shown that FF peptide structures can display deep ultraviolet emissions around 285 nm and/or blue emissions near 450 nm. cornell.edu The origins of this luminescence are attributed to several factors, including quantum confinement effects within the nanostructures, the presence of shallow radiative traps, and the delocalization of electrons through the hydrogen bonds that form the stabilizing β-sheet structures. cornell.edu

A particularly interesting feature is the wide-range excitation-dependent emission observed in the visible region for certain phenyl-rich dipeptide assemblies. acs.orgresearchgate.net For instance, crystals of a Dip-Dip dipeptide (a derivative with doubled aromatic groups) show fluorescent emission that shifts as the excitation wavelength is varied from 260 to 430 nm. acs.org This tunability is a significant property for potential applications in optical devices and sensors. mdpi.com The emission spectra for these crystals change with different excitation wavelengths, producing different visible colors. acs.org In some modified Phe-Phe structures, fluorescence spectra are also observed to have a clear dependence on the excitation wavelength. acs.org

Excitation Wavelength (nm)Emission Wavelength (nm)SystemResearch Finding
260 - 430Varies (Visible Region)Dip-Dip CrystalsEmission wavelength is dependent on the excitation, covering a wide range in the visible spectrum. acs.org
265~325 / ~410Phe-Phe StructuresEmission spectrum shows a maximum at 325 nm with a shoulder at 410 nm upon excitation at 280 nm. acs.org
Not Specified~285 / ~450Various FF StructuresCommonly observed deep UV and blue emissions are linked to quantum confinement and electron delocalization. cornell.edu
350460Dip-Dip CrystalA specific example of excitation-dependent emission producing blue light. acs.org
545607Dip-Dip CrystalA specific example of excitation-dependent emission producing red light. acs.org

The elongated, tubular, and crystalline nature of self-assembled diphenylalanine microtubes allows them to function as active optical waveguides. nih.govresearchgate.netcapes.gov.br This means they can confine and transmit light along their longitudinal axis, a critical function for integrated photonic circuits. nih.gov

The waveguiding capability arises because the peptide nanostructures have a higher refractive index compared to their surroundings, which is the fundamental condition for light guiding. nih.gov These bio-optical waveguides offer several advantages:

High Refractive Index Contrast : Enables strong light confinement. nih.gov

Wide Spectral Transparency : Allows for the transmission of a broad range of light wavelengths. nih.govresearchgate.net

Nonlinear Optical Properties : The structures exhibit a high second-order nonlinear optical response, useful for advanced photonic applications like frequency modulation. nih.govmdpi.com

Experimental studies have confirmed both linear and nonlinear optical waveguiding in diphenylalanine peptide nanotubes. nih.gov The ability to create these structures through controllable deposition techniques further enhances their potential for fabricating integrated, multifunctional photonic devices. nih.gov

Electronic and Semiconducting Characteristics of Assembled this compound

Self-assembled diphenylalanine nanostructures possess intriguing electronic and semiconducting properties. acs.orgresearchgate.netmdpi.com These characteristics stem from their ordered, crystalline arrangement and the electronic structure of the constituent dipeptide molecules. researchgate.netmdpi.com

Computational studies have been employed to understand the photoelectronic properties of FF peptide nanotubes (PNTs). researchgate.netmdpi.com These analyses involve calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to determine the material's band gap. researchgate.netmdpi.com For FF PNTs, the band gap is typically in the ultraviolet range (250–400 nm), which aligns with experimental optical absorption data. mdpi.com

A key finding is that the electronic properties of these nanotubes can be tuned by an external electric field. researchgate.netmdpi.com The application of an electric field can linearly alter the band gap, effectively controlling the absorption and emission range of the nanostructure. mdpi.com This Stark effect is highly desirable for creating electro-optic devices, such as modulators and solar-blind ultraviolet photodetectors. mdpi.com The inherent chirality (L- or D-form) of the diphenylalanine can also lead to slight differences in photoelectronic properties, potentially related to the intrinsic electric field generated by the nanotube's internal polarization. researchgate.netmdpi.com The combination of piezoelectricity and semiconductivity makes these materials suitable for energy-harvesting applications. researchgate.net

Thermal Stability of Functionalized Diphenylalanine Assemblies

A remarkable characteristic of diphenylalanine peptide assemblies is their significant thermal stability, which is crucial for their integration into practical devices that may be subjected to various fabrication processes or operating temperatures. acs.orgresearchgate.netnih.gov

Studies have demonstrated that FF nanotubes are stable in aqueous solutions even at temperatures exceeding the boiling point of water, as confirmed by autoclave treatments. acs.orgnih.gov Circular dichroism spectra have shown that the secondary structure of the nanotubes is preserved at temperatures up to 90°C. acs.orgnih.gov

Under dry conditions, the thermal durability is even more pronounced. Thermogravimetric analysis (TGA) has been used to compare the stability of different peptide assemblies. While standard diphenylalanine (FF) degrades around 300°C, functionalized, phenyl-rich dipeptides (like Dip-Dip) show enhanced stability, with major weight loss occurring only above 360°C. acs.orgresearchgate.net This represents a significant improvement in thermal resilience.

Compound/AssemblyDegradation Temperature (°C)Analysis MethodKey Finding
Diphenylalanine (FF) NanotubesStable up to 90°C (in solution)Circular DichroismSecondary structure is preserved. acs.orgnih.gov
Diphenylalanine (FF) NanotubesDegradation around 300°C (dry)TGAEstablishes a baseline for thermal stability. acs.org
Dip-Dip CrystalsMajor degradation > 360°CTGAIncreased aromaticity significantly enhances thermal stability compared to standard FF. acs.orgresearchgate.net

This high thermal resistance, coupled with their chemical stability in various organic solvents, underscores the potential of using these peptide nanostructures in conventional microelectronic and microelectromechanical system (MEMS) fabrication processes. acs.orgnih.gov

Advanced Materials Applications and Research Directions of Dl Diphenylalanine Self Assemblies

Fabrication of Functional Nanomaterials and Nanotemplates

The self-assembly of DL-Diphenylalanine (FF) into well-defined nanostructures, such as nanotubes, nanowires, and vesicles, provides a powerful "bottom-up" approach for fabricating advanced functional materials. rsc.orgrsc.org These peptide-based structures serve as versatile templates and scaffolds, enabling the creation of complex hybrid materials and conductive nanostructures with tailored properties. rsc.orgresearchgate.net The process of molecular self-assembly is driven by non-covalent interactions, including hydrogen bonds, aromatic stacking (π-π interactions), and electrostatic forces, which guide the spontaneous organization of simple building blocks into complex supramolecular architectures. rsc.orgresearchgate.net

Bio-Inspired Templating for Hybrid Material Synthesis

The unique ability of diphenylalanine to self-assemble into ordered and stable nanostructures makes it an excellent building block for bio-inspired templating. rsc.orgresearchgate.net This strategy involves using the peptide assemblies as scaffolds to direct the synthesis and organization of other materials, such as polymers or inorganic nanoparticles, resulting in hybrid materials with enhanced or novel functionalities. rsc.orgresearchgate.net

The research into novel materials with improved mechanical properties, stability, and biocompatibility has led to the development of FF-based hybrid systems. rsc.org In these systems, the peptide hydrogelator is combined with other entities like polysaccharides, polymers, and peptides to create materials for applications in tissue engineering and drug delivery. rsc.org By controlling the molecular composition, such as the concentration and ratio of different peptide sequences, a rich polymorphism in the self-assembled morphologies can be achieved, allowing for the design of shape-tunable biomaterials. rsc.org This approach harnesses the self-assembly of peptide sequences to create high-precision biomaterials, where the final morphology of the supramolecular assembly is directly related to the peptide sequence and concentration. rsc.org

Creation of Coaxial Metal Nanocables and Core/Shell Conductive Structures

This compound nanotubes have been successfully utilized as templates for the fabrication of coaxial metal nanocables and core/shell conductive nanowires. nih.govnih.gov These structures are created by coating the self-assembled peptide nanotubes with a conductive material, such as a conducting polymer or metal. nih.govkaist.ac.kr

One prominent example is the synthesis of diphenylalanine/polyaniline (PANI) core/shell conducting nanowires. nih.govkaist.ac.kr In this process, self-assembled peptide nanowires act as a template for the synthesis of hollow PANI nanotubes. nih.gov The morphology and thickness of the resulting PANI nanostructures can be controlled by adjusting the reaction time or by applying multiple coatings. nih.gov Similarly, metal-insulator-metal, trilayered coaxial nanocables have been fabricated using FF peptide nanotube scaffolds. nih.gov This was achieved by binding gold nanoparticles to the nanotube surface through a molecular recognition element, which then promotes site-specific metal reduction to form the coaxial structure. nih.gov This method demonstrates a sophisticated use of peptide self-assembly to create complex nanostructures with potential applications in nanoelectronics and organic micro-circuitry. researchgate.net

Smart Materials for Energy Harvesting and Transduction

The intrinsic piezoelectricity of this compound self-assemblies has positioned them as a promising "green" material for smart devices capable of energy harvesting and transduction. nih.gov Piezoelectric materials can convert mechanical energy from vibrations and physical forces into electrical energy, making them ideal for developing self-powered devices. researchgate.netnih.gov FF-based structures exhibit remarkable piezoelectric properties and mechanical stability, making them attractive for next-generation biocompatible and biodegradable electronics. nih.govresearchgate.net

Design of Flexible Nanogenerators Based on Diphenylalanine Piezoelectricity

Researchers have successfully fabricated flexible piezoelectric nanogenerators (PENGs) using arrays of FF microrods or nanotubes. researchgate.netresearchgate.net These devices are designed to harvest biomechanical energy, offering a renewable and biocompatible power source for biomedical applications. nih.govresearchgate.net

A key innovation has been the ability to control the polarization of the peptide structures during the self-assembly process by applying an electric field. nih.gov This results in uniform polarization and a significantly enhanced effective piezoelectric constant (d₃₃), reaching up to 17.9 pm/V. researchgate.net A peptide-based power generator fabricated with these controlled microrod arrays produced an open-circuit voltage of 1.4 V and a power density of 3.3 nW/cm². researchgate.net Another design, which embedded diphenylalanine microrods into a free-standing polylactic acid (PLA) film, yielded a degradable PENG capable of producing a maximal output voltage of 1.78 V and a power density of 1.56 W/m³. researchgate.net Finite element analysis has shown that FF peptide nanowires can generate significantly higher voltage than conventional piezoelectric materials like zinc oxide (ZnO), lead zirconate titanate (PZT), and barium titanate (BTO) under the same applied force. researchgate.net

Performance of this compound Based Flexible Nanogenerators
Device StructureOutput Voltage (V)Power OutputKey FeatureReference
Vertically Aligned FF Microrod Arrays1.4 V3.3 nW/cm²Electric field-controlled polarization during self-assembly. researchgate.net
FF Microrods in Polylactic Acid (PLA) Film1.78 V1.56 W/m³Biodegradable and flexible PENG. researchgate.net
Vertical Arrays of FF Peptide MicrorodsUp to 0.6 V-Validated with multiphysics finite element models. researchgate.net

Development of Piezoelectric Transducers for Mechanical Energy Conversion

The robust piezoelectric and mechanical properties of FF nanotubes make them excellent candidates for transducers that convert mechanical energy into electricity. nih.govnih.gov The Young's modulus of FF nanotubes is reported to be between 19–27 GPa. acs.orgnih.gov By designing aromatic-rich derivatives of diphenylalanine, this stiffness has been dramatically improved to a Young's modulus of ~70 GPa, which is comparable to aluminum. nih.gov

These advanced assemblies also exhibit a significantly higher piezoelectric strain coefficient (d₃₃) of approximately 73 pC/N, which surpasses that of poled polyvinylidene-fluoride (PVDF) polymers and is comparable to PZT thin films. nih.govacs.orgnih.gov Energy harvesters fabricated from large-scale, unidirectionally polarized, and aligned FF nanotubes have demonstrated the ability to generate a voltage of up to 2.8 V and a power of 8.2 nW when subjected to a 42 N force. nih.gov These peptide-based energy-harvesting materials could provide a compatible energy source for various biomedical applications. nih.gov

Mechanical and Piezoelectric Properties of this compound Assemblies
Material StructureYoung's Modulus (GPa)Piezoelectric Coefficient (d₃₃)Key AdvancementReference
FF Nanotubes19–27~18 pC/NBaseline for self-assembled peptide structures. acs.orgnih.gov
Aromatic-Rich Diphenylalanine Derivatives~70~73 pC/NIncreased aromaticity leads to metal-like rigidity and enhanced piezoelectricity. nih.gov
Aligned FF Nanotubes (Energy Harvester)--Generates up to 2.8 V and 8.2 nW from a 42 N force. nih.gov

Optoelectronic and Photofunctional Devices

This compound-based assemblies possess unique optical properties that make them suitable for applications in optoelectronics and the development of photofunctional materials. These biomaterials exhibit intrinsic fluorescence, which can be modulated through molecular design and self-assembly conditions. researchgate.net

The photoluminescence (PL) of FF nano/microstructures typically shows a deep ultraviolet emission around 285 nm and/or a blue emission at approximately 450 nm. researchgate.net These emissions are attributed to factors such as quantum confinement effects and electron delocalization through hydrogen bonds within the β-sheet structures formed during assembly. researchgate.net Aromatic-rich dipeptide derivatives not only have enhanced mechanical properties but also exhibit useful photoluminescence with a wide range of excitation-dependent emissions in the visible spectrum. acs.org

Computational studies have shown that the band gap of FF peptide nanotubes lies within the ultraviolet range and can be tuned by applying an external electric field. mdpi.com This electro-optic effect is highly desirable for creating photodetectors and other photoelectronic devices that operate in the UV range. mdpi.com The applications for these photofunctional materials are diverse, including use in optical waveguides, bio-imaging, and biomimetic photocatalysis.

Applications in Patterned Photofabrication

The unique self-assembly properties of diphenylalanine (FF) peptides, the core component of this compound, have been harnessed for the fabrication of intricate nanostructures. While direct applications of this compound in patterned photofabrication are still an emerging area of research, the inherent characteristics of FF nanotubes to act as templates for metallic nanowires provides a strong foundation for such applications. These peptide nanotubes can be assembled on a substrate and subsequently used as masks or templates for the deposition of other materials, a fundamental concept in photofabrication. The precise control over the dimensions and alignment of these self-assembled structures is a key area of ongoing research to enable their use in creating complex, high-resolution patterns for microelectronics and sensor technologies.

Biomimetic Photocatalysis

The development of bio-inspired nanomaterials for photocatalysis is a rapidly growing field, and self-assembled peptide nanostructures offer a promising platform. A review of photoactive short peptide self-assemblies highlights their potential in applications such as photocatalysis. acs.org The ordered arrangement of aromatic residues within diphenylalanine assemblies can facilitate charge transfer and separation, which are crucial steps in photocatalytic processes. While specific studies focusing solely on this compound for biomimetic photocatalysis are limited, research on related peptide-nanomaterial hybrids demonstrates the viability of this approach. For instance, the co-assembly of peptides with inorganic nanoparticles can create hybrid structures with enhanced photocatalytic activity. The peptide scaffold can serve to stabilize the photocatalyst and provide a biomimetic environment that can influence the catalytic reaction. Future research is directed towards designing this compound-based systems that can mimic natural photosynthetic processes for applications in solar energy conversion and environmental remediation.

Supramolecular Hydrogels and Organogels as Advanced Materials

This compound and its derivatives are well-known for their ability to form supramolecular hydrogels and organogels, which are three-dimensional networks of self-assembled nanofibers that can entrap large amounts of solvent. These gels have shown immense potential as advanced materials due to their biocompatibility, biodegradability, and tunable properties.

Design of Self-Supporting Hydrogels with Tunable Mechanical Properties

A key advantage of diphenylalanine-based hydrogels is the ability to tune their mechanical properties to suit specific applications. The stiffness and elasticity of these hydrogels can be controlled by several factors, including the concentration of the dipeptide, the pH of the solution, and the solvent used for gelation. For instance, the mechanical properties of Fmoc-diphenylalanine (a functionalized derivative) hydrogels have been shown to vary significantly with the final pH of the gel, spanning several orders of magnitude in stiffness. rsc.org This tunability is crucial for applications in tissue engineering, where the scaffold's mechanical properties should ideally match those of the target tissue to promote cell growth and differentiation.

ParameterEffect on Mechanical PropertiesReference
Peptide Concentration Higher concentration generally leads to a stiffer hydrogel. rsc.org
pH The final pH of the gel is a principal determinant of its mechanical properties. rsc.org
Solvent The choice of solvent for dissolving the peptide can impact the resulting gel's stiffness. rsc.org

Stimuli-Responsive Hydrogels (e.g., Temperature, ROS, pH) for Material Disassembly

The non-covalent nature of the interactions holding the self-assembled nanofibers together in diphenylalanine hydrogels makes them inherently responsive to external stimuli. This "smart" behavior allows for the controlled disassembly of the hydrogel, which is a desirable feature for applications such as drug delivery and regenerative medicine.

Temperature: Diphenylalanine self-assemblies can exhibit thermo-responsive behavior. For example, organogels formed by diphenylalanine can undergo a reversible sol-gel transition with changes in temperature. acs.orgnih.gov Heating the gel can disrupt the non-covalent interactions, leading to its disassembly into a solution, which can then re-assemble upon cooling. nih.govnih.govresearchgate.net

ROS (Reactive Oxygen Species): Hydrogels that can be disassembled by reactive oxygen species are of great interest for biomedical applications, particularly in disease environments where ROS levels are elevated. Researchers have developed a diphenylalanine derivative that forms a hydrogel which can be disassembled upon exposure to ROS. nih.govacs.orgnih.gov The thioether group in the derivative is oxidized by ROS, leading to a change in the molecule's polarity and subsequent disassembly of the hydrogel fibers. nih.govacs.orgnih.gov

pH: The self-assembly of diphenylalanine and its derivatives is highly sensitive to pH due to the presence of ionizable amino and carboxyl groups. Changes in pH can alter the electrostatic interactions between the peptide molecules, leading to the assembly or disassembly of the hydrogel network. nih.govrsc.org For example, Fmoc-diphenylalanine hydrogels can be formed by lowering the pH of an alkaline solution of the peptide. nih.gov This pH-responsiveness can be exploited for the controlled release of encapsulated molecules in specific pH environments, such as the acidic microenvironment of tumors.

Hybrid Hydrogels with Enhanced Functionality for Material Science

To further expand the functionality of diphenylalanine-based hydrogels, researchers have developed hybrid materials by incorporating other components into the self-assembled network. These hybrid hydrogels can exhibit synergistic properties that are not present in the individual components. For instance, combining Fmoc-diphenylalanine with polysaccharides or other polymers can lead to hydrogels with enhanced mechanical properties, stability, and biocompatibility. researchgate.net These hybrid materials have shown promise in various applications, including tissue engineering, drug delivery, and catalysis. researchgate.net The ability to create hybrid hydrogels opens up a vast design space for creating advanced materials with tailored functionalities for a wide range of applications in material science.

Scaffolds and Matrices for Regenerative Material Design

The self-assembled nanofibrous network of this compound hydrogels closely mimics the native extracellular matrix (ECM), making them excellent candidates for scaffolds in tissue engineering and regenerative medicine. nih.govrsc.orgmdpi.com These scaffolds provide a three-dimensional environment that supports cell adhesion, proliferation, and differentiation.

The biocompatibility and biodegradability of these peptide-based scaffolds are major advantages, as they can be broken down into natural amino acids that are easily metabolized by the body. nih.govrsc.org Furthermore, the tunable mechanical properties of these hydrogels allow for the creation of scaffolds that can match the stiffness of various tissues, from soft neural tissue to harder bone tissue. Research has shown that self-assembling peptide scaffolds can be designed to promote the regeneration of various tissues, including bone, cartilage, and neural tissue. mdpi.comsquarespace.com The versatility of this compound self-assemblies as building blocks for regenerative materials holds great promise for the development of new therapies for tissue repair and regeneration. nih.govrsc.orgfrontiersin.org

Fabrication of 3D Scaffolds for Tissue Engineering Research

Three-dimensional (3D) scaffolds are crucial in tissue engineering as they provide a synthetic extracellular matrix to support cell growth and tissue regeneration. nih.govnih.gov The self-assembly of this compound and its derivatives into hydrogels and other porous structures offers a powerful bottom-up approach to fabricating these scaffolds. These peptide-based scaffolds can mimic the native cellular microenvironment, a key factor for successful tissue regeneration. nih.gov

The fabrication process often involves the self-assembly of diphenylalanine peptides into nanofibrils, which then entangle to form a gel-like 3D network. acs.org This process can be triggered by changes in environmental conditions such as pH, temperature, or ionic strength. The resulting scaffolds are typically highly porous, which is essential for nutrient and oxygen transport to the embedded cells and for the removal of metabolic waste. nih.gov

Researchers have demonstrated the ability to create complex 3D shapes with controlled internal structures using techniques like 3D printing, which can be adapted for use with peptide-based biomaterials. nih.govnews-medical.net The use of this compound in these scaffolds is advantageous due to its biocompatibility and the ability to form stable, well-defined nanostructures. nih.gov

Table 1: Fabrication Techniques for 3D Scaffolds in Tissue Engineering

Fabrication TechniqueDescriptionAdvantages for Peptide Scaffolds
Self-Assembly Spontaneous organization of molecules into ordered structures. For this compound, this often results in nanofibers and hydrogels. acs.orgBiocompatible process, can mimic natural tissue formation.
Freeze-Drying Removal of solvent from a frozen solution by sublimation, creating a porous structure.Can produce highly porous scaffolds with interconnected pores. nih.gov
Electrospinning Use of an electric field to draw charged threads of polymer solutions or polymer melts up to fiber diameters in the order of some hundred nanometers.Produces nanofibrous scaffolds that mimic the extracellular matrix. nih.gov
3D Printing Additive manufacturing process that builds 3D objects from a digital file.Allows for the creation of complex and patient-specific scaffold architectures. news-medical.net

Modulating Scaffold Properties for Cell Interaction Studies

A key advantage of using this compound-based self-assemblies for tissue engineering scaffolds is the ability to precisely control their physicochemical properties to study and direct cell behavior. nih.gov The interactions between cells and the scaffold are critical for cell adhesion, proliferation, and differentiation. nih.gov

The surface chemistry of the scaffold can be modified by incorporating specific functional groups or bioactive motifs into the self-assembling peptides. For instance, cell-adhesion ligands such as the RGD sequence can be conjugated to diphenylalanine peptides to promote cell attachment.

The mechanical properties of the scaffold, such as stiffness, also play a significant role in directing cell fate. The stiffness of this compound hydrogels can be tuned by altering the peptide concentration, the self-assembly conditions, or by introducing cross-linking agents. This allows researchers to investigate how mechanical cues from the microenvironment influence cellular processes.

Furthermore, the porosity and pore size of the scaffolds can be controlled, which affects cell infiltration and tissue vascularization. nih.gov By systematically varying these scaffold properties, scientists can gain a deeper understanding of the complex interplay between cells and their environment, which is crucial for designing effective tissue engineering strategies.

Controlled Release Systems (Material Design Aspects)

The unique nanostructures formed by the self-assembly of this compound make them excellent candidates for the design of advanced controlled release systems. These systems can encapsulate therapeutic agents and release them in a sustained or triggered manner.

Design of Nanocarriers for Encapsulation and Release of Small Molecules

This compound and its analogs can self-assemble into a variety of nanostructures, including nanotubes, nanovesicles, and nanofibers, which can serve as reservoirs for small molecule drugs. acs.orgnih.gov The encapsulation of drugs can be achieved through non-covalent interactions such as hydrophobic interactions, hydrogen bonding, and π-π stacking between the drug molecules and the peptide assemblies. nih.gov

For example, hollow spherical assemblies formed from disulfide-linked cysteine-diphenylalanine have been shown to efficiently encapsulate the anticancer drug doxorubicin (B1662922). nih.gov The choice of the self-assembling peptide and the method of preparation can influence the loading capacity and the release kinetics of the encapsulated molecule. nih.gov The design of these nanocarriers can be tailored to protect the drug from degradation and to control its release profile. acs.org

Table 2: this compound-Based Nanocarriers for Small Molecule Delivery

Nanocarrier TypeSelf-Assembly Driving ForceEncapsulation MechanismPotential Application
Nanotubes Hydrogen bonding, π-π stackingEntrapment within the hollow coreDrug delivery, bioimaging
Nanovesicles/Hollow Spheres Hydrophobic interactionsEncapsulation within the aqueous core or hydrophobic membraneDelivery of hydrophilic or hydrophobic drugs nih.govnih.gov
Nanofibers/Hydrogels Entanglement of self-assembled fibrilsEntrapment within the porous network of the gelSustained release of therapeutics acs.org

Redox-Responsive Release from Disulfide-Functionalized Assemblies

To achieve targeted drug release at specific sites, such as tumor tissues, stimuli-responsive systems have been developed. One elegant approach involves the incorporation of disulfide bonds into the this compound self-assemblies. nih.gov These disulfide bonds are stable in the bloodstream but can be cleaved in the reducing environment found inside cancer cells, which have a high concentration of glutathione (GSH). nih.govnih.gov

Researchers have synthesized cysteine-cored diphenylalanine peptides that self-assemble into hollow spheres. nih.gov The disulfide bond from the cysteine core acts as a redox-sensitive linker. When these nanocarriers are taken up by cancer cells, the disulfide bonds are broken by the intracellular GSH, leading to the disassembly of the nanostructure and the release of the encapsulated drug. nih.gov This strategy allows for site-specific drug delivery, potentially increasing therapeutic efficacy while minimizing side effects on healthy tissues. nih.gov

Targeted Delivery Systems Based on Material Disintegration

Beyond redox-responsiveness, other strategies for targeted delivery involve the design of materials that disintegrate in response to specific biological cues present at the target site. This can include changes in pH or the presence of specific enzymes.

While direct examples of this compound systems designed for disintegration-based targeting are emerging, the principle relies on engineering the self-assembling peptide to be sensitive to the local microenvironment of the diseased tissue. For instance, peptide sequences that are substrates for enzymes overexpressed in tumors could be incorporated into the this compound structure. Enzymatic cleavage would then lead to the disassembly of the nanocarrier and the release of its cargo. This approach offers a high degree of specificity for targeted drug delivery. mdpi.com

Biosensing Platforms and Diagnostic Material Components

The unique electronic and optical properties of self-assembled this compound nanostructures, combined with their biocompatibility, make them promising materials for the development of novel biosensing platforms. researchgate.netnih.gov

This compound nanotubes have been used to modify electrodes in electrochemical biosensors. researchgate.net These peptide-based nanomaterials can enhance the electrochemical signal and provide a biocompatible interface for the immobilization of enzymes or other biorecognition elements. researchgate.net For example, glucose oxidase has been immobilized on diphenylalanine nanotube-modified electrodes for the detection of glucose. researchgate.net

Furthermore, the intrinsic fluorescence of some diphenylalanine-based assemblies can be exploited for optical sensing applications. nih.gov Changes in the fluorescence signal upon interaction with a target analyte can be used for detection. The self-assembly process itself can also be harnessed for sensing, where the presence of an analyte modulates the assembly or disassembly of the nanostructures, leading to a detectable change in a physical property. nih.gov These peptide-based biosensors offer the potential for high sensitivity and selectivity in the detection of various biomolecules, paving the way for advanced diagnostic tools. nih.gov

Future Research Directions and Challenges in Dl Diphenylalanine Materials Science

Exploration of Novel DL-DiPhenylalanine Analogues and Hybrid Systems

The inherent properties of DL-FF can be significantly enhanced and tailored for specific applications through the synthesis of novel analogues and the creation of hybrid systems. Researchers are actively exploring the impact of chemical modifications on the self-assembly process and the resulting material properties.

One approach involves the gradual lengthening of the aliphatic chain between the peptide backbone and the phenyl ring. acs.org This molecular engineering has been shown to produce unique microstructures, ranging from flat plates to long microrods and flattened microplanks, each with distinct optical properties. acs.org X-ray crystallography has revealed that these analogues exhibit different molecular arrangements and intermolecular interactions, providing valuable insights into the physicochemical mechanisms of self-assembly. acs.org

Another strategy is the introduction of different functional groups. For instance, modifying diphenylalanine with tyrosine has been shown to shift the self-assembly from fibril formation to microspheres. researchgate.net N-terminal capping with aromatic groups like fluorenylmethyloxycarbonyl (Fmoc) can enhance the gelation process due to effective π-π interactions. researchgate.net The choice of the capping group, such as indole (B1671886) versus carbazole (B46965), can control the existence of pre-assembled structures at high pH, influencing the self-assembly mechanism. nih.gov

Furthermore, the creation of hybrid materials by combining DL-FF with other entities like polysaccharides, polymers, and other peptides is a promising avenue. researchgate.netrsc.org For example, hybrid hydrogels of Fmoc-Phe-Phe with alginate have been developed, where the mechanical properties are enhanced through the dual processes of self-assembly and ion-assisted crosslinking. mdpi.com Integrating DL-FF with polymers like poly(ethylene glycol) can also induce strong hybrid hydrogel formation. mdpi.com The development of hybrid systems with peptide nucleic acids (PNA) is also being investigated to understand the dominant forces driving the aggregation process. cnr.itnih.gov

These explorations into novel analogues and hybrid systems are crucial for expanding the library of DL-FF-based materials with tunable properties for a wide range of applications, including tissue engineering, drug delivery, and catalysis. researchgate.netrsc.org

Advanced Control over Hierarchical Self-Assembly and Morphological Precision

A significant challenge and a key area of future research in DL-FF materials science is achieving advanced control over the hierarchical self-assembly process to attain precise morphologies. The ability to dictate the final structure of the assembled nanomaterials is critical for their application in sophisticated devices.

The self-assembly of DL-FF is a complex process influenced by a delicate balance of non-covalent interactions, including hydrogen bonding, π-π stacking, electrostatic interactions, and hydrophobic effects. researchgate.netsciengine.comresearchgate.net Environmental factors such as solvent composition, peptide concentration, pH, and temperature play a crucial role in directing the assembly pathway. sciengine.comnih.goviccas.ac.cn For instance, researchers have demonstrated that by simply changing the solvent, DL-FF can form hexagonal microtubes in water and peony-like mesocrystals in tetrahydrofuran (B95107). sciengine.com Similarly, a reversible transition between nanotubes and vesicle-like structures can be achieved by altering the peptide concentration. sciengine.comresearchgate.net

Recent studies have focused on understanding and controlling the initial stages of nucleation and growth. The ratio of relative humidity to the diphenylalanine concentration has been identified as a key parameter that determines the morphology of hexagonal hierarchical microtubular structures. acs.orgnih.gov In this process, the initial formation of hexagonal nanotubes with opposite charges at their ends creates a dipolar electric field that drives the subsequent side-by-side and end-to-end aggregation. acs.orgnih.gov

The introduction of external stimuli, such as an electric or magnetic field, offers another level of control. Applying an electric field during the self-assembly process has been shown to control the polarization of the resulting peptide structures. nih.gov Similarly, the presence of a ferrofluid and an external magnetic field can be used to control the horizontal alignment of the nanotubes. researchgate.net

Future research will likely focus on developing more sophisticated methods for temporal and spatial control over the self-assembly process. This could involve the use of microfluidic devices, patterned substrates, or light-induced assembly to create complex, multi-level architectures with high precision. A deeper understanding of the kinetic and thermodynamic aspects of self-assembly will be essential to move from serendipitous discovery to rational design of DL-FF nanomaterials with desired morphologies.

Integration of this compound Assemblies with Diverse Functional Materials

A key to unlocking the full potential of this compound (DL-FF) nanomaterials lies in their successful integration with a wide range of other functional materials. This approach aims to create hybrid systems that combine the unique properties of DL-FF assemblies with the functionalities of other materials, leading to novel devices and applications.

Researchers are exploring the integration of DL-FF with various materials, including:

Polymers: Embedding DL-FF nanostructures within biocompatible polymers like poly-DL-lactide (PDLLA) and poly-ε-caprolactone (PCL) has been shown to enhance the mechanical properties of the composite materials, such as stiffness and Young's modulus. rsc.org These hybrid materials also exhibit strong piezoelectric responses, making them suitable for energy harvesting applications. rsc.org

Graphene-based materials: Molecular dynamics simulations are being used to understand the interplay between diphenylalanine dipeptides and graphene-based nanosheets. researchgate.net These studies provide insights into how DL-FF can facilitate the dispersion of graphene in aqueous solutions, paving the way for the rational design of novel nanocomposites with tailored properties. researchgate.net

Inorganic Nanoparticles: DL-FF nanotubes can serve as templates for the fabrication of inorganic hybrid materials. researchgate.net For example, they can be coated with magnetic nanoparticles, allowing for their manipulation with an external magnetic field. researchgate.net

Hole-Transporting Materials: In the field of photovoltaics, analogues of diphenylamine (B1679370) are being investigated as dopant-free hole-transporting materials for high-performance and humidity-stable perovskite solar cells. swan.ac.uk

The development of these hybrid systems presents several challenges, including ensuring compatibility between the different components, controlling the interface between the materials, and maintaining the desired properties of each component in the final composite. Future research will focus on developing new fabrication techniques and characterization methods to address these challenges. The goal is to create multifunctional materials where the DL-FF component provides structural integrity, biocompatibility, or piezoelectric properties, while the integrated material contributes conductivity, optical activity, or catalytic functionality.

Scalable and Reproducible Manufacturing of this compound Nanomaterials

For the widespread application of this compound (DL-FF) nanomaterials in real-world technologies, the development of scalable and reproducible manufacturing processes is paramount. While laboratory-scale synthesis has been well-established, translating these methods to industrial production presents significant challenges.

Current methods for producing DL-FF nanostructures, such as nanotubes, often involve processes that are difficult to scale up while maintaining consistent quality. nih.gov For example, the self-assembly process is highly sensitive to experimental conditions, and slight variations can lead to different morphologies and properties. sciengine.com The complexity of many current strategies for aligning peptide nanostructures also hinders their large-scale production. nih.gov

One promising approach for scalable manufacturing is electrospinning. This technique has been used to produce large-scale hybrid electrospun arrays containing N-tert-butoxycarbonyl (Boc) diphenylalanine nanotubes embedded in biocompatible polymers. rsc.org These electrospun arrays can be fabricated over large areas and can be easily integrated into devices for applications such as mechanical to electrical energy conversion. rsc.org

Another key aspect is the ability to produce homogenous materials. For instance, in the context of hydrogels, optimized procedures involving progressive acidification followed by a heat/cool cycle have been shown to yield more reproducible and homogeneous hydrogels by dissolving kinetically trapped aggregates. nih.gov

Future research must focus on developing robust and cost-effective manufacturing techniques that allow for precise control over the dimensions, morphology, and properties of DL-FF nanomaterials on a large scale. urfu.ru This will likely involve a combination of process optimization, automation, and the development of new synthesis methodologies. Achieving reproducible and scalable production is a critical step towards the commercialization of DL-FF-based technologies.

Deeper Understanding of Energy Landscapes and Molecular Mechanisms in Complex Assemblies

A fundamental understanding of the energy landscapes and molecular mechanisms governing the self-assembly of this compound (DL-FF) is crucial for the rational design of complex, functional nanostructures. While significant progress has been made, a complete picture of the assembly process remains elusive. acs.orgacs.org

The self-assembly of DL-FF is a spontaneous process driven by a delicate balance of various non-covalent interactions, including hydrogen bonds, π-π stacking, and hydrophobic interactions. researchgate.netresearchgate.net The final morphology of the assembled structure is determined by the interplay of these interactions and their modulation by environmental factors like solvent and concentration. nih.gov The solvent, in particular, plays a critical role in shaping the energy landscape of the peptide self-assembly process through direct interactions with the peptide molecules. nih.gov

Computational methods, such as molecular dynamics (MD) simulations, have become invaluable tools for probing the molecular details of the assembly process. acs.orgpku.edu.cnnih.gov Coarse-grained MD simulations have been used to investigate the assembly pathway of hundreds of DL-FF peptides, revealing that the process is concentration-dependent. researchgate.net At low concentrations, assembly proceeds through the fusion of small vesicles and bilayers, while at higher concentrations, it involves the formation and subsequent closure of a bilayer. researchgate.net

Hybrid-resolution modeling methods are also being employed to study the role of peptide conformation in the assembly process. pku.edu.cnnih.gov These simulations have shown that the morphology of the assembled nanostructures is closely linked to the side-chain angle and peptide bond orientation of the DL-FF molecules. pku.edu.cnnih.gov

First-principles calculations of binding energies between molecules in the crystal lattice are also providing insights into the energy landscape of self-assembly, highlighting the importance of both aromatic ring contacts and hydrogen bonds in stabilizing the structures. acs.org

Future research will require the use of advanced simulation techniques and their close integration with experimental observations to map out the complete free energy landscape of DL-FF self-assembly. researchgate.net This will involve identifying the key intermediate states, understanding the kinetic pathways, and elucidating the role of conformational fluctuations in the assembly process. pku.edu.cn A deeper understanding of these fundamental aspects will enable the precise control over the self-assembly process and the rational design of novel DL-FF-based materials with desired properties.

Addressing Stability and Long-Term Performance of Diphenylalanine-Based Devices

For the practical implementation of this compound (DL-FF) based materials in various technological applications, ensuring their stability and long-term performance is a critical challenge that needs to be addressed. The robust nature of these materials under different environmental conditions will ultimately determine their reliability and lifespan in devices.

DL-FF nanotubes have demonstrated remarkable thermal and chemical stability. acs.org They have been shown to be stable in aqueous solutions at temperatures above the boiling point of water and can preserve their secondary structure up to 90°C. acs.org In a dry state, they exhibit even higher thermal stability. acs.org Furthermore, these nanotubes are chemically stable in various organic solvents such as ethanol (B145695), methanol (B129727), 2-propanol, acetone, and acetonitrile (B52724). acs.orgresearchgate.net This inherent stability is a significant advantage for their use in conventional microelectronic and microelectromechanical fabrication processes. acs.org

The mechanical stability of DL-FF based materials has also been investigated. Rationally designed π-π assemblies of diphenylalanine derivatives have shown improved thermal stability up to 360°C, which is significantly higher than that of the parent FF. acs.org These materials also exhibit high mechanical rigidity, with a Young's modulus that is four-fold higher than that of FF nanotubes. acs.org

In the context of device performance, a peptide-based power generator has been shown to exhibit excellent durability, with no degradation in output voltage over more than 1,000 press/release cycles. nih.gov

However, long-term stability under continuous operation and in complex environments remains an area for further investigation. Future research should focus on systematically evaluating the long-term performance of DL-FF-based devices under various stress conditions, including mechanical fatigue, humidity, and exposure to different chemical agents. Understanding the degradation mechanisms and developing strategies to enhance the stability of these materials will be crucial for their successful translation into commercial products. This may involve chemical modifications of the peptide, the use of protective coatings, or the development of more robust hybrid materials.

Interdisciplinary Research at the Interface of Chemistry, Physics, and Materials Engineering for this compound Systems

The advancement of this compound (DL-FF) materials science is intrinsically linked to a highly interdisciplinary approach, drawing on expertise from chemistry, physics, and materials engineering. interesjournals.orgndhu.edu.twwiley.comevrimata.idroutledge.com The complex nature of DL-FF self-assembly and the diverse range of its potential applications necessitate a collaborative effort to fully understand and exploit its properties.

Chemistry plays a fundamental role in the synthesis of novel DL-FF analogues and the chemical modification of the peptide to tune its properties. acs.orgnih.gov Chemists are essential for designing and creating new building blocks with specific functionalities, as well as for developing the chemical strategies to integrate DL-FF with other materials to form hybrid systems. researchgate.netrsc.org

Physics provides the theoretical framework and experimental tools to understand the fundamental principles governing the self-assembly process and the physical properties of the resulting materials. ndhu.edu.twcore.ac.uk Physicists contribute to the development of models to describe the energy landscapes of self-assembly, and they use techniques like X-ray diffraction, electron microscopy, and spectroscopy to characterize the structure and properties of the nanomaterials at the atomic and molecular level. acs.orginteresjournals.org

Materials Engineering focuses on the processing and fabrication of DL-FF-based materials into functional devices. evrimata.idroutledge.com Materials engineers work on developing scalable and reproducible manufacturing methods, controlling the morphology and alignment of the nanostructures, and integrating them into larger systems for applications in areas such as energy harvesting, sensing, and biomedicine. nih.govrsc.org

The synergy between these disciplines is crucial for tackling the key challenges in the field. For example, the design of a new DL-FF analogue with enhanced piezoelectric properties (chemistry) requires a deep understanding of the relationship between molecular structure and piezoelectricity (physics), as well as the ability to process the material into a functional piezoelectric device (materials engineering).

Future progress in DL-FF materials science will depend on fostering even stronger collaborations between researchers from these different fields. Interdisciplinary research groups and projects that bring together chemists, physicists, and engineers will be essential for driving innovation and translating the exciting potential of DL-FF into tangible technological advancements. ndhu.edu.tw

Q & A

Q. Q1. What are the standard analytical techniques for characterizing DL-DiPhenylalanine purity and structural conformation in biochemical studies?

Methodological Answer:

  • Chromatographic Methods : Use reversed-phase HPLC with UV detection (λ = 254 nm) to separate and quantify this compound from impurities. Column: C18, mobile phase: acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid .
  • Spectroscopic Analysis : Confirm enantiomeric composition via circular dichroism (CD) or nuclear magnetic resonance (NMR). For NMR, compare chemical shifts of α-protons (δ ≈ 3.1–3.5 ppm) and aromatic protons (δ ≈ 7.2–7.4 ppm) .
  • Purity Assessment : Validate using elemental analysis (C: ~65.4%, H: ~6.2%, N: ~8.5%) and melting point determination (reported range: 270–275°C) .

Q. Q2. How can researchers design experiments to assess this compound solubility in aqueous and organic solvents under varying pH conditions?

Methodological Answer:

  • Solvent Systems : Test solubility in water, ethanol, DMSO, and phosphate-buffered saline (PBS) at pH 3.0, 7.4, and 10.0. Use gravimetric analysis after 24-hour agitation at 25°C .
  • Data Interpretation : Compare results with NIST-reported solubility profiles (e.g., water solubility: ~12.7 mg/mL at pH 7.0). Note discrepancies caused by racemic mixtures versus enantiopure forms .
  • Advanced Tools : Apply Hansen solubility parameters (HSPs) to predict miscibility with polymers or co-solvents for drug delivery applications .

Advanced Research Questions

Q. Q3. How do stereochemical differences between D-, L-, and this compound influence their self-assembly and peptide interaction kinetics?

Methodological Answer:

  • Self-Assembly Studies : Use transmission electron microscopy (TEM) and dynamic light scattering (DLS) to compare nanotube formation in DL- versus enantiopure forms. This compound typically exhibits slower aggregation due to reduced stereochemical specificity .
  • Kinetic Modeling : Apply the Avrami equation to quantify nucleation rates. DL-forms often show biphasic kinetics, while L-forms follow single-phase models .
  • Molecular Dynamics (MD) : Simulate hydrogen-bonding networks in racemic crystals versus enantiopure systems using software like GROMACS .

Q. Q4. What strategies resolve contradictions in reported thermodynamic properties (e.g., enthalpy of fusion) of this compound across literature sources?

Methodological Answer:

  • Source Validation : Cross-reference data from NIST Standard Reference Database 69 with peer-reviewed studies. Discrepancies often arise from impurities (>99% vs. 95% purity) or measurement protocols (e.g., DSC heating rates) .
  • Reproducibility Framework :
    • Standardize DSC conditions: heating rate 10°C/min under nitrogen.
    • Validate purity via HPLC before analysis.
    • Report batch-specific crystallinity data (e.g., X-ray diffraction patterns) .

Q. Q5. How can this compound be functionalized for enantioselective catalysis or chiral recognition in supramolecular chemistry?

Methodological Answer:

  • Derivatization Protocols :
    • N-Acetylation : React with acetic anhydride in alkaline conditions to produce N-Acetyl-DL-Phe (yield ~85%). Confirm via FT-IR (amide I band at ~1650 cm⁻¹) .
    • Peptide Conjugation : Synthesize Glycyl-DL-Phe via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Monitor coupling efficiency via Kaiser test .
  • Application Testing : Use modified this compound in asymmetric aldol reactions or as chiral stationary phases in HPLC columns. Compare enantiomeric excess (ee) with L/D-forms .

Data Contradiction and Reproducibility

Q. Q6. What methodologies ensure reproducibility in this compound-based peptide synthesis when conflicting yields are reported?

Methodological Answer:

  • Critical Parameters :
    • Coupling Reagents : Compare HBTU vs. DCC efficacy in racemic systems. DL-forms may require longer activation times (30 vs. 15 minutes) .
    • Solvent Optimization : Use DMF for solubility but monitor for epimerization via chiral HPLC .
  • Statistical Validation : Apply Design of Experiments (DoE) to identify significant variables (e.g., temperature, molar ratios) and optimize reaction conditions .

Q. Q7. How should researchers address discrepancies in toxicity profiles of this compound derivatives across in vitro and in vivo models?

Methodological Answer:

  • Tiered Testing :
    • In Vitro : Conduct MTT assays on HEK293 cells at 0.1–10 mM concentrations. Note that DL-forms may show lower IC₅₀ than L-forms due to membrane permeability differences .
    • In Vivo : Use rodent models to assess acute toxicity (LD₅₀) and histopathological changes. Adhere to OECD Guidelines 420/423 for dose escalation .
  • Mechanistic Studies : Perform ROS assays and metabolomics to identify toxicity pathways (e.g., mitochondrial dysfunction) .

Tables for Key Data

Property This compound L-Phenylalanine Source
Melting Point (°C)270–275283–286
Solubility in Water (mg/mL)12.7 (pH 7.0)29.6 (pH 7.0)
Purity (Biochemical Grade)≥99%≥99%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.